molecular formula C21H24N2O7 B2908002 Thalidomide-O-C7-acid

Thalidomide-O-C7-acid

Cat. No.: B2908002
M. Wt: 416.4 g/mol
InChI Key: QFRXURXVZYAHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C7-acid is a useful research compound. Its molecular formula is C21H24N2O7 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c24-16-11-10-14(19(27)22-16)23-20(28)13-7-6-8-15(18(13)21(23)29)30-12-5-3-1-2-4-9-17(25)26/h6-8,14H,1-5,9-12H2,(H,25,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXURXVZYAHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Thalidomide-O-C7-acid as a Cereblon (CRBN) Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a molecule with a complex history, has been repurposed as a powerful therapeutic agent, primarily in oncology. Its mechanism of action, which involves hijacking the cellular ubiquitin-proteasome system for targeted protein degradation, has paved the way for novel drug discovery strategies. At the heart of this mechanism is the direct interaction of thalidomide and its analogs with Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event remodels the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates"—proteins not typically targeted by this ligase.

This technical guide provides an in-depth exploration of "Thalidomide-O-C7-acid," a synthetic E3 ligase ligand that incorporates the core thalidomide scaffold linked to a seven-carbon carboxylic acid chain. This modification is pivotal for its application in Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid serves as a versatile attachment point for a ligand targeting a protein of interest. By understanding the binding characteristics, underlying signaling pathways, and experimental methodologies associated with this compound, researchers can better leverage this tool for the development of next-generation targeted protein degraders.

Quantitative Binding Affinity of Thalidomide Derivatives to Cereblon

The binding affinity of thalidomide and its derivatives to CRBN is a critical determinant of their efficacy in mediating protein degradation. While specific quantitative binding data for this compound is not extensively available in the public domain, the binding affinities of the parent molecule and its key analogs provide a valuable benchmark. The glutarimide (B196013) moiety of these molecules is primarily responsible for their insertion into a hydrophobic tri-tryptophan pocket within the CRBN thalidomide-binding domain. It is important to note that binding affinities can vary depending on the specific assay conditions and the protein construct used.

CompoundAssay TypeBinding ConstantOrganism/Construct
Thalidomide VariousKd: ~250 nMNot Specified
(S)-Thalidomide Competitive Elution~10-fold stronger binding than (R)-enantiomerNot Specified
Lenalidomide TR-FRETIC50: 8.9 nMHuman CRBN/DDB1
Pomalidomide TR-FRETIC50: 6.4 nMHuman CRBN/DDB1
Thalidomide 4'-oxyacetamido-alkylC4-NH2 TR-FRETIC50: 12.6 nMNot Specified

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may differ based on experimental setup.

Signaling Pathway of CRBN-Mediated Protein Degradation

The binding of a thalidomide derivative, such as this compound, to CRBN initiates a cascade of events leading to the degradation of a target protein. This process is central to the mechanism of action of immunomodulatory drugs (IMiDs) and PROTACs.

CRBN_Signaling_Pathway CRBN-Mediated Protein Degradation Pathway cluster_CRL4_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_ubiquitination Ubiquitination Machinery CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Ub Ubiquitin (Ub) CRBN->Ub Mediates Ub transfer Neosubstrate Neosubstrate (Target Protein) CRBN->Neosubstrate Recruits CUL4 CUL4A/B DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->CRBN Binds to E3 Ligase Ligand This compound Ligand->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

CRBN-mediated protein degradation pathway.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development of novel CRBN-based therapeutics. The following section details common methodologies for characterizing the interaction of ligands with CRBN and assessing their functional consequences.

Synthesis of this compound

Step 1: Synthesis of 4-Hydroxythalidomide

  • Combine 3-hydroxyphthalic anhydride (B1165640) (1.0 eq.), 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq.), and sodium acetate (B1210297) (1.1 eq.) in glacial acetic acid.

  • Reflux the mixture with stirring for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-hydroxythalidomide.

Step 2: Alkylation of 4-Hydroxythalidomide with a Protected C7-acid Linker

  • Dissolve 4-hydroxythalidomide (1.0 eq.) and ethyl 7-bromoheptanoate (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq.) as a base.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the ethyl ester of this compound.

Step 3: Hydrolysis of the Ethyl Ester

  • Dissolve the purified ethyl ester from Step 2 in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

CRBN Binding Affinity Assays

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon the binding of an analyte to an immobilized ligand, allowing for real-time kinetic analysis of the interaction.

  • Methodology:

    • Immobilize recombinant human CRBN/DDB1 complex onto a CM5 sensor chip via amine coupling.

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the sensor chip surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a low pH glycine (B1666218) solution.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.

  • Methodology:

    • Dialyze purified recombinant human CRBN/DDB1 complex and dissolve this compound in the same buffer to minimize heats of dilution.

    • Load the CRBN/DDB1 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe at a concentration 10-15 times that of the protein.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (KD) and Gibbs free energy (ΔG) can be calculated.

3. Fluorescence Polarization (FP) Assay

  • Principle: This competitive binding assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled CRBN ligand (tracer). Unlabeled ligands compete with the tracer for binding to CRBN, leading to a decrease in fluorescence polarization.

  • Methodology:

    • Prepare a reaction mixture containing purified recombinant CRBN/DDB1 complex and a fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide) at fixed concentrations.

    • Add serial dilutions of this compound to the reaction mixture in a microplate.

    • Include appropriate controls (no inhibitor, no CRBN).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Plot the change in fluorescence polarization against the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Assessing CRBN Ligand Binding

Experimental_Workflow start Start: Hypothesis Ligand binds to CRBN synthesis Synthesis & Purification of this compound start->synthesis protein_prep Expression & Purification of CRBN/DDB1 Complex start->protein_prep binding_assay Biophysical Binding Assay (SPR, ITC, or FP) synthesis->binding_assay protein_prep->binding_assay data_analysis Data Analysis (Determine Kd or IC50) binding_assay->data_analysis conclusion Conclusion: Quantify Binding Affinity data_analysis->conclusion PROTAC_Logic PROTAC PROTAC Molecule This compound (CRBN Ligand) Linker Target Ligand (Warhead) CRBN CRBN E3 Ligase PROTAC:f1->CRBN Binds Target Target Protein PROTAC:f3->Target Binds TernaryComplex Ternary Complex (CRBN-PROTAC-Target) CRBN->TernaryComplex Target->TernaryComplex Degradation Ubiquitination & Proteasomal Degradation TernaryComplex->Degradation Leads to

In-Depth Technical Guide to Thalidomide-O-C7-acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C7-acid is a synthetic chemical compound that has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a specialized E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a seven-carbon aliphatic chain with a terminal carboxylic acid. This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing the selective degradation of a protein of interest through the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and its application in the rapidly evolving field of targeted protein degradation.

Core Properties and Data

A summary of the fundamental physicochemical properties of this compound is presented below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValueSource
Chemical Name 8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)octanoic acidN/A
Molecular Formula C₂₁H₂₄N₂O₇N/A
Molecular Weight 416.42 g/mol N/A
CAS Number 2169266-70-8N/A
Appearance White to off-white solidN/A
Purity Typically >98%N/A
Solubility Soluble in DMSON/A
Storage Store at -20°C for long-term stabilityN/A

Synthesis and Experimental Protocols

General Synthetic Approach: Williamson Ether Synthesis

The synthesis would likely involve the reaction of 4-hydroxythalidomide with a protected form of 8-bromo-octanoic acid (e.g., the methyl or ethyl ester) in the presence of a base, followed by deprotection of the carboxylic acid.

Diagram of the Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product 4-Hydroxythalidomide 4-Hydroxythalidomide Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxythalidomide->Williamson Ether Synthesis Protected 8-bromo-octanoic acid Protected 8-bromo-octanoic acid Protected 8-bromo-octanoic acid->Williamson Ether Synthesis Protected this compound Protected this compound Williamson Ether Synthesis->Protected this compound Deprotection Deprotection Protected this compound->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed synthetic route for this compound.

Protocol for PROTAC Synthesis using this compound

The terminal carboxylic acid of this compound allows for its conjugation to a target protein ligand, typically through the formation of an amide bond.

Materials:

  • This compound

  • Target protein ligand with a free amine group

  • Amide coupling reagents (e.g., HATU, HOBt/EDC)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., DIPEA)

Procedure:

  • Dissolve this compound and the target protein ligand in the anhydrous solvent.

  • Add the amide coupling reagents and the tertiary amine base to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).

Biological Activity and Mechanism of Action

This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[6][7][] This binding event is crucial for the subsequent recruitment of the target protein, which is bound by the other end of the PROTAC molecule.

While the precise binding affinity of this compound to CRBN has not been publicly reported, the affinity of the parent thalidomide molecule is known to be in the nanomolar range.[9] The C7-acid linker is not expected to significantly alter this binding, as the interaction with CRBN is primarily driven by the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide core.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The primary signaling pathway initiated by a PROTAC incorporating this compound is the ubiquitin-proteasome pathway, leading to the degradation of the target protein.

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Evaluation of PROTACs

The efficacy of PROTACs synthesized using this compound is evaluated through a series of in vitro cellular assays.

Western Blotting for Protein Degradation

This is the most common method to assess the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by size and transfer to a membrane.

  • Immunodetection: Probe the membrane with antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10][11]

Experimental Workflow for Western Blot Analysis:

G Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Dose-response Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Immunodetection Immunodetection Western Blot->Immunodetection Primary & Secondary Antibodies Data Analysis Data Analysis Immunodetection->Data Analysis DC50 & Dmax Calculation

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Quantitative Proteomics

For a more comprehensive understanding of the PROTAC's selectivity, quantitative mass spectrometry-based proteomics can be employed. This technique allows for the unbiased identification and quantification of thousands of proteins in the cell, revealing any off-target degradation effects.[10][12]

Conclusion

This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, with a potent CRBN-binding moiety and a flexible linker with a reactive handle, facilitates the rational design and synthesis of PROTACs against a wide array of protein targets. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective utilization of this compound in the development of novel therapeutics based on induced protein degradation. Further research to determine the precise binding kinetics of this specific linker conjugate and to explore its application in a broader range of biological systems will continue to enhance its utility in drug discovery and chemical biology.

References

The Core Mechanism of Thalidomide-O-C7-acid in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's intrinsic ubiquitin-proteasome system. A critical component in many successful PROTACs is the E3 ligase-recruiting moiety. This technical guide provides a comprehensive examination of the mechanism of action of "Thalidomide-O-C7-acid," a key building block used in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the formation of the ternary complex, the subsequent ubiquitination and degradation of the target protein, and provide detailed experimental protocols for the characterization of these processes.

Introduction: The Role of this compound in PROTAC Design

This compound is a synthetic conjugate that incorporates the thalidomide (B1683933) scaffold, which is known to bind to the Cereblon (CRBN) E3 ligase, and a C7 carboxylic acid linker.[1] This bifunctional molecule serves as a crucial component in the modular construction of PROTACs. The thalidomide moiety acts as the E3 ligase binder, while the terminal carboxylic acid of the C7 linker provides a convenient point of attachment for a ligand designed to bind to a specific protein of interest (POI).

The fundamental principle of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy and selectivity.[4]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of a PROTAC synthesized from this compound can be dissected into several key steps, culminating in the catalytic degradation of the target protein.

Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a stable ternary complex, consisting of the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase.[2] The thalidomide portion of the PROTAC binds to a specific pocket on CRBN.[5] The linker, in this case, the C7 chain, plays a crucial role in positioning the POI-binding ligand to effectively capture the target protein. The stability and conformation of this ternary complex are critical for the subsequent ubiquitination step.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Ub Ubiquitin POI_Ub Poly-ubiquitinated POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Recycling Ternary_Complex->Ub  Ubiquitination Ternary_Complex->POI_Ub POI_Ub->Proteasome Recognition & Degradation

PROTAC-mediated protein degradation pathway.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the catalytic activity of the CRBN E3 ligase is directed towards the recruited POI. The E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The formation of a polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome.

Proteasomal Degradation

The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and is released to bind to another POI molecule, acting in a catalytic manner.[3]

Quantitative Data Analysis

Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)

CompoundAssay TypeBinding Constant (Kd)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[6]
LenalidomideIsothermal Titration Calorimetry (ITC)~178 nM[6]
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nM[6]
(S)-ThalidomideCompetitive Elution~10-fold stronger than (R)-enantiomer[7]

Table 2: Degradation Potency of Representative CRBN-based PROTACs

PROTACTarget ProteinCell LineDC50DmaxReference
ARV-825BRD4Jurkat~1 nM>95%[8]
dBET1BRD4MV4-11~1.8 nM>98%[9]
SD-36STAT3SU-DHL-128 nM>90%[9]
DT2216BCL-XLMOLT-463 nM90.8%[10]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achievable.

Experimental Protocols

The characterization of a novel PROTAC involves a series of in vitro and cell-based assays to determine its binding affinity, degradation efficacy, and mechanism of action.

Western Blotting for Protein Degradation Analysis (DC50 and Dmax Determination)

This is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[11]

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC (Dose-Response) Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis DC50_Dmax Determine DC50 & Dmax Analysis->DC50_Dmax End End DC50_Dmax->End

Western blot experimental workflow.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, and the formation of the ternary complex in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the binary and ternary interactions.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses fluorescently labeled binding partners to detect complex formation.[13]

  • NanoBRET™ Assay: This technology uses bioluminescence resonance energy transfer to monitor protein-protein interactions in living cells.[14]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (e.g., containing 1% SDS)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions.

  • Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in a high-molecular-weight smear indicates polyubiquitination of the target protein.

Ubiquitination_Assay_Workflow Start Start Cell_Treatment Cell Treatment (PROTAC + Proteasome Inhibitor) Start->Cell_Treatment Denaturing_Lysis Denaturing Cell Lysis Cell_Treatment->Denaturing_Lysis Immunoprecipitation Immunoprecipitation (IP) of Target Protein Denaturing_Lysis->Immunoprecipitation Elution Elution from Beads Immunoprecipitation->Elution Western_Blot Western Blot with Anti-Ubiquitin Antibody Elution->Western_Blot Analysis Analysis for High MW Smear Western_Blot->Analysis End End Analysis->End

In-cell ubiquitination assay workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its thalidomide moiety effectively engages the E3 ligase machinery, while the C7 linker provides a flexible attachment point for a target-binding ligand. A thorough understanding of the mechanism of action, coupled with rigorous quantitative analysis using the experimental protocols outlined in this guide, is essential for the successful development of novel and effective protein-degrading therapeutics. The continued exploration of different linker compositions and lengths, in conjunction with diverse target-binding warheads, will undoubtedly expand the therapeutic potential of thalidomide-based PROTACs.

References

The Advent of a Key PROTAC Building Block: A Technical Guide to the Discovery and Synthesis of Thalidomide-O-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the development of novel chemical tools is paramount. This whitepaper provides an in-depth technical guide on the discovery and synthesis of "Thalidomide-O-C7-acid," a crucial building block in the construction of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the synthetic pathways, experimental protocols, and the strategic rationale behind the application of this specific linker in hijacking the ubiquitin-proteasome system.

Introduction: The Role of Linkers in PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. These molecules consist of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient and specific protein degradation.

Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase. "this compound" is a derivative that incorporates the thalidomide moiety and a seven-carbon alkyl chain with a terminal carboxylic acid. This carboxylic acid serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thereby forming a complete PROTAC.

Discovery and Rationale

The development of "this compound" stems from the broader exploration of optimal linker compositions and lengths in PROTAC design. While the specific discovery of this exact C7 linker is not detailed in a single seminal publication, its design is rooted in established principles of medicinal chemistry and PROTAC development. The choice of an alkyl chain, as opposed to a more flexible polyethylene (B3416737) glycol (PEG) linker, can influence the rigidity and conformational pre-organization of the resulting PROTAC. This can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination. The seven-carbon length is often an empirical choice, representing a balance between providing sufficient reach to connect the target protein and the E3 ligase without introducing excessive flexibility or unfavorable physicochemical properties.

Synthesis of this compound

The synthesis of "this compound" is a multi-step process that begins with the synthesis of a key intermediate, 4-hydroxythalidomide. This is followed by the alkylation of the hydroxyl group with a C7 linker precursor.

Step 1: Synthesis of 4-Hydroxythalidomide

The synthesis of 4-hydroxythalidomide can be achieved by reacting 3-hydroxyphthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in a suitable solvent like glacial acetic acid.

Experimental Protocol: Synthesis of 4-Hydroxythalidomide

  • Materials:

    • 3-Hydroxyphthalic anhydride

    • 3-Aminopiperidine-2,6-dione hydrochloride

    • Sodium acetate

    • Glacial acetic acid

    • Water

  • Procedure:

    • A mixture of 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) is prepared in glacial acetic acid.

    • The reaction mixture is heated to reflux (approximately 120-130°C) and stirred overnight.

    • After cooling to room temperature, the mixture is poured into water.

    • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield 4-hydroxythalidomide.

Step 2: Synthesis of this compound

The second step involves a Williamson ether synthesis, where the hydroxyl group of 4-hydroxythalidomide is deprotonated by a base and then reacts with a C7 alkyl halide bearing a protected carboxylic acid at the terminus. This is followed by deprotection of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Hydroxythalidomide

    • Ethyl 8-bromoheptanoate (or a similar protected C7 linker)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Lithium hydroxide (B78521) (LiOH) or similar deprotection agent

    • Water, Tetrahydrofuran (THF), Methanol (MeOH)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Alkylation: 4-hydroxythalidomide (1.0 eq) is dissolved in anhydrous DMF. Potassium carbonate (1.5 eq) is added to the solution to deprotonate the hydroxyl group. Ethyl 8-bromoheptanoate (1.2 eq) is then added. The reaction is heated (e.g., to 70-80°C) and monitored by thin-layer chromatography (TLC) until completion.

    • Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

    • Deprotection: The resulting ester is dissolved in a mixture of THF, MeOH, and water. Lithium hydroxide (excess) is added, and the mixture is stirred at room temperature until the saponification is complete (monitored by TLC).

    • Acidification and Extraction: The reaction mixture is acidified with 1N HCl to a pH of approximately 2-3. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Purification: The crude "this compound" is purified by flash column chromatography on silica (B1680970) gel to afford the final product.

Quantitative Data
ParameterValueReference
Purity >95%Vendor Data
Molecular Formula C₂₁H₂₄N₂O₇Calculated
Molecular Weight 416.43 g/mol Calculated
Storage -20°C for short term, -80°C for long termGeneral Lab Practice

Note: Specific reaction yields can vary depending on the scale and reaction conditions.

Signaling Pathway and Experimental Workflow

"this compound" is a component of a PROTAC designed to induce the degradation of a target protein via the Cereblon-mediated ubiquitin-proteasome pathway. The thalidomide moiety binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This brings the entire E3 ligase complex into proximity with the target protein, which is bound by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

G cluster_synthesis Synthesis of this compound cluster_protac PROTAC Assembly and Function A 3-Hydroxyphthalic anhydride C 4-Hydroxythalidomide A->C B 3-Aminopiperidine-2,6-dione hydrochloride B->C E Thalidomide-O-C7-ethyl ester C->E Alkylation D Ethyl 8-bromoheptanoate D->E F This compound E->F Deprotection G Complete PROTAC F->G Amide Coupling K Ternary Complex (Target-PROTAC-CRBN) G->K H Target Protein Ligand H->G I Target Protein of Interest I->K M Proteasomal Degradation I->M Degraded J Cereblon (CRBN) E3 Ligase J->K L Ubiquitination K->L L->M

Caption: Synthetic workflow for this compound and its role in PROTAC-mediated protein degradation.

G cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Ligand C7 Linker Thalidomide Target Target Protein PROTAC:f0->Target Binds CRBN Cereblon (CRBN) PROTAC:f2->CRBN Binds Proteasome 26S Proteasome Target->Proteasome Degradation CRBN->Target Ubiquitination E2 E2-Ub Ub Ubiquitin Ub->Target Polyubiquitination

Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker to induce target protein degradation.

Conclusion

"this compound" represents a valuable and versatile tool in the development of novel therapeutics based on targeted protein degradation. Its rational design and straightforward synthesis make it an attractive building block for the construction of PROTACs. This technical guide provides the foundational knowledge for researchers to synthesize and utilize this key molecule in their efforts to drug the "undruggable" proteome. Further exploration of linker diversity, including variations in length and composition, will continue to be a fruitful area of research in the optimization of PROTAC efficacy and selectivity.

The Role of Thalidomide-O-C7-acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of many successful PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide and its derivatives have been repurposed as potent ligands for the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome system.[1]

This technical guide provides an in-depth overview of the role of "Thalidomide-O-C7-acid," a specialized chemical building block, in the design and application of CRBN-recruiting PROTACs. "this compound" is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based cereblon ligand and a seven-carbon linker terminating in a carboxylic acid.[1] This structure provides a versatile platform for the straightforward synthesis of PROTACs. This guide will detail its mechanism of action, present illustrative quantitative data, provide comprehensive experimental protocols for the characterization of resulting PROTACs, and visualize the core concepts of TPD through detailed diagrams.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic action of a PROTAC synthesized from "this compound" is a multi-step process that ultimately leads to the selective degradation of a target protein.

  • Ternary Complex Formation : The PROTAC, by virtue of its two distinct warheads, facilitates the formation of a ternary complex between the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase. The C7 linker of "this compound" provides the necessary spatial orientation to enable a productive interaction between the POI and CRBN.

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase is brought into close proximity to the POI. This induced proximity enables the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades PROTAC_Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification Thalidomide_Acid This compound Activated_Ester Activated Ester Thalidomide_Acid->Activated_Ester Coupling_Reagents Coupling Reagents (HATU, DIPEA) Coupling_Reagents->Activated_Ester Crude_PROTAC Crude PROTAC Activated_Ester->Crude_PROTAC POI_Ligand POI-Ligand-Amine POI_Ligand->Crude_PROTAC Purification Column Chromatography Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC TR_FRET_Workflow cluster_0 Assay Components cluster_1 Complex Formation cluster_2 Detection POI His-tagged POI Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex CRBN GST-tagged CRBN CRBN->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Donor_Ab Anti-His-Tb (Donor) Donor_Ab->POI Acceptor_Ab Anti-GST-d2 (Acceptor) Donor_Ab->Acceptor_Ab Energy Transfer Acceptor_Ab->CRBN FRET_Signal FRET Signal (665 nm) Acceptor_Ab->FRET_Signal Emits Excitation Excitation (340 nm) Excitation->Donor_Ab Excites

References

The "Thalidomide-O-C7-acid" Linker: A Technical Guide to E3 Ligase Recruitment in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the core of this technology lies the PROTAC molecule, a heterobifunctional entity designed to hijack the cell's natural protein disposal machinery.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[2] The "Thalidomide-O-C7-acid" linker is a crucial building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome system.[3][4] This technical guide provides an in-depth overview of the this compound linker, including its structure, role in E3 ligase recruitment, relevant experimental protocols for its evaluation, and a comparative analysis of its performance characteristics.

The Role of Thalidomide (B1683933) in E3 Ligase Recruitment

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] The binding of thalidomide to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[4][5] This naturally occurring mechanism is exploited in the design of PROTACs. By incorporating a thalidomide derivative, a PROTAC can effectively recruit the CRBN E3 ligase to a desired protein of interest, leading to its targeted degradation.[4]

Structure and Synthesis of the this compound Linker

The "this compound" is a bifunctional molecule comprising the thalidomide core, which binds to CRBN, and a seven-carbon alkyl chain terminating in a carboxylic acid.[3] This carboxylic acid group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest, thereby forming the complete PROTAC molecule.

Conceptual Synthetic Pathway

The synthesis of O-alkylated thalidomide derivatives typically begins with a protected 3-hydroxyphthalic anhydride. This is followed by condensation with 3-aminopiperidine-2,6-dione (B110489) (the glutarimide (B196013) moiety) to form the thalidomide core. The subsequent alkylation of the hydroxyl group with a linker containing a protected acid, followed by deprotection, yields the final product.

G cluster_synthesis Conceptual Synthesis of this compound 3-Hydroxyphthalic Anhydride 3-Hydroxyphthalic Anhydride Protected 3-Hydroxyphthalic Anhydride Protected 3-Hydroxyphthalic Anhydride 3-Hydroxyphthalic Anhydride->Protected 3-Hydroxyphthalic Anhydride Protection 4-Hydroxythalidomide 4-Hydroxythalidomide Protected 3-Hydroxyphthalic Anhydride->4-Hydroxythalidomide Condensation with 3-aminopiperidine-2,6-dione Protected this compound Protected this compound 4-Hydroxythalidomide->Protected this compound Alkylation with protected C7-acid linker This compound This compound Protected this compound->this compound Deprotection

Conceptual synthetic pathway for this compound.

Quantitative Data on CRBN Recruitment and PROTAC Efficacy

The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and degradation of the target.[7] Key quantitative parameters used to evaluate PROTAC performance include the binding affinity (Kd) to CRBN, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of the target protein.

While specific quantitative data for the "this compound" linker is not extensively available in the public literature, the following tables provide representative data for thalidomide and its derivatives, as well as for PROTACs utilizing similar linkers, to offer a comparative perspective.

Table 1: Binding Affinities of Thalidomide and Analogs to Cereblon (CRBN)

CompoundAssay TypeBinding Constant (Kd/IC50)Reference
(S)-ThalidomideCompetitive Elution~10-fold stronger than (R)-enantiomer[5]
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[8]
LenalidomideTR-FRETIC50 = 1.5 µM[9]
PomalidomideTR-FRETIC50 = 1.2 µM[9]

Table 2: Representative Degradation Data for CRBN-Recruiting PROTACs

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825PomalidomideBRD4Jurkat< 1> 95[1]
dBET1Thalidomide derivativeBRD4MV4;11~4.3> 98[10]

Experimental Protocols for Evaluating PROTACs with this compound

A series of well-established experimental protocols are crucial for the development and characterization of PROTACs incorporating the this compound linker.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used method to quantify the formation of the ternary complex.[11]

Objective: To measure the dose-dependent formation of the [Target Protein]-[PROTAC]-[CRBN] complex.

Principle: The assay utilizes a FRET donor and acceptor pair, typically conjugated to antibodies that recognize tags on the purified target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged CRBN/DDB1).[11] The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.

Methodology:

  • Reagent Preparation: Prepare solutions of the tagged target protein, tagged CRBN complex, donor- and acceptor-labeled antibodies, and a serial dilution of the PROTAC.[11]

  • Assay Setup: In a microplate, combine the target protein, CRBN complex, and varying concentrations of the PROTAC.[11]

  • Incubation: Allow the components to incubate and form the ternary complex.[11]

  • Antibody Addition: Add the donor and acceptor antibody mixture.[11]

  • Signal Measurement: Measure the TR-FRET signal using a compatible plate reader. An increased FRET signal indicates ternary complex formation.[11]

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.[11]

G cluster_trfret TR-FRET Experimental Workflow Reagent Preparation Reagent Preparation Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Ternary Complex Incubation Ternary Complex Incubation Assay Plate Setup->Ternary Complex Incubation Antibody Addition Antibody Addition Ternary Complex Incubation->Antibody Addition Signal Measurement Signal Measurement Antibody Addition->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

Workflow for a TR-FRET based ternary complex formation assay.
In Vitro Degradation Assay (Western Blot)

Western blotting is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[7]

Objective: To determine the DC50 and Dmax of a PROTAC.

Methodology:

  • Cell Treatment: Culture cells and treat with a range of PROTAC concentrations for a specified time.[7]

  • Cell Lysis: Harvest and lyse the cells to extract total protein.[7]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[7]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[7]

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme.[7]

  • Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of degradation relative to a vehicle control.[7]

G cluster_wb Western Blot Experimental Workflow Cell Treatment Cell Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Treatment->Cell Lysis & Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Cell Lysis & Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Workflow for a Western Blot based protein degradation assay.
PROTAC Quantification in Biological Matrices (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying PROTAC levels in biological samples, which is essential for pharmacokinetic studies.[12]

Objective: To determine the concentration of a PROTAC in plasma or other biological matrices.

Methodology:

  • Sample Preparation: Extract the PROTAC from the biological matrix, often through protein precipitation.[13]

  • Chromatographic Separation: Separate the PROTAC from other matrix components using liquid chromatography.[13]

  • Mass Spectrometric Detection: Ionize the PROTAC and detect it using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[12]

  • Quantification: Determine the concentration of the PROTAC by comparing its signal to that of a known concentration of an internal standard.[12]

Signaling Pathway and Mechanism of Action

The overarching mechanism of action for a PROTAC utilizing a this compound linker involves hijacking the ubiquitin-proteasome pathway.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Complex Formation Ternary Complex Formation PROTAC->Ternary Complex Formation Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex Formation CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Formation Ubiquitination of POI Ubiquitination of POI Ternary Complex Formation->Ubiquitination of POI Proteasomal Degradation Proteasomal Degradation Ubiquitination of POI->Proteasomal Degradation Degraded Peptides Degraded Peptides Proteasomal Degradation->Degraded Peptides

PROTAC-mediated recruitment of CRBN E3 ligase to the target protein.

Conclusion

The "this compound" linker is a valuable tool in the development of PROTACs for targeted protein degradation. Its thalidomide moiety provides a reliable means of recruiting the CRBN E3 ligase, while the C7-acid linker offers a convenient point of attachment for target-binding ligands. A thorough understanding of its synthesis, the quantitative metrics for evaluating its performance, and the application of robust experimental protocols are essential for the successful design and optimization of novel PROTAC therapeutics. While specific performance data for this particular linker is still emerging, the wealth of knowledge on thalidomide-based PROTACs provides a strong foundation for its effective implementation in drug discovery programs.

References

Preliminary Investigation of "Thalidomide-O-C7-acid" in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C7-acid is a synthetic E3 ligase ligand-linker conjugate that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a seven-carbon alkyl chain linker with a terminal carboxylic acid. This bifunctional nature allows for its conjugation to a ligand targeting a specific protein of interest (POI), thereby creating a PROTAC designed to induce the degradation of that protein. The C7 alkyl linker provides a defined spatial separation between the CRBN ligand and the POI ligand, a critical parameter in optimizing the formation and stability of the ternary complex required for effective protein degradation. This guide provides a technical overview of the core aspects of utilizing this compound in the preliminary stages of drug discovery.

Proposed Synthesis of this compound

G cluster_synthesis Proposed Synthesis Workflow A Start with 4-Hydroxythalidomide B Protection of the glutarimide (B196013) N-H A->B e.g., Boc anhydride C Alkylation with a protected C7-bromoheptanoate B->C e.g., t-butyl bromoheptanoate, K2CO3, DMF D Deprotection of the carboxylic acid C->D e.g., TFA E Deprotection of the glutarimide N-H D->E e.g., TFA or HCl F Final Product: this compound E->F

A proposed synthetic workflow for this compound.

Mechanism of Action: CRBN-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This dual binding results in the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

G cluster_pathway CRBN-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with Alkyl Linkers

Specific quantitative data for a PROTAC synthesized directly with this compound is not currently available in peer-reviewed literature. However, studies on PROTACs utilizing alkyl linkers of similar lengths provide valuable insights into the potential efficacy. The following table summarizes data for CRBN-recruiting PROTACs with C7 and C9 alkyl linkers targeting the METTL3-METTL14 complex. This data can serve as a benchmark for researchers designing novel PROTACs with this compound.

Compound IDLinker LengthTarget ProteinAssay TypeCell LineQuantitative Value
4d C7METTL3ImmunoblottingMV4-1168% degradation at 1 µM
4d C7METTL14ImmunoblottingMV4-1167% degradation at 1 µM
4j C9METTL3ImmunoblottingMV4-11DC50 = 0.44 µM
4j C9METTL14ImmunoblottingMV4-11DC50 = 0.13 µM

Experimental Protocols

The following are detailed, generalized protocols for key experiments essential for the preliminary investigation of a PROTAC synthesized from this compound.

Western Blot for Protein Degradation

This protocol is used to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a target protein.

G cluster_wb_workflow Western Blot Workflow A Cell Seeding & Culture B PROTAC Treatment (Dose Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis (Densitometry) G->H I Determine DC50 & Dmax H->I G cluster_trfret_workflow TR-FRET Workflow for CRBN Engagement A Prepare Assay Plate with Recombinant CRBN B Add Fluorescently Labeled Tracer Ligand for CRBN A->B C Add Serial Dilution of PROTAC B->C D Incubate to Reach Equilibrium C->D E Measure TR-FRET Signal D->E F Data Analysis E->F G Determine IC50 for CRBN Binding F->G G cluster_spr_workflow SPR Workflow for Ternary Complex Analysis A Immobilize CRBN on Sensor Chip B Inject PROTAC for Binary Interaction Analysis (KD1) A->B D Inject Target Protein (POI) for Binary Interaction Analysis (KD2) F Inject POI and PROTAC Sequentially or as a Pre-mixed Complex A->F C Regenerate Sensor Surface B->C E Regenerate Sensor Surface G Measure Ternary Complex Formation and Stability (KD3) F->G H Data Analysis G->H I Determine Cooperativity (α = KD1*KD2 / KD3) H->I

Introduction: The Role of Thalidomide-O-C7-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Application of Thalidomide-O-C7-acid

This compound is a synthetic, bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via an ether linkage to a seven-carbon alkyl chain terminating in a carboxylic acid. This structure is not intended as a therapeutic agent on its own but as a crucial building block. The terminal carboxylic acid provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI).

The resulting PROTAC molecule acts as a molecular bridge, recruiting the target protein to the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for destruction by the cell's native protein disposal machinery, the proteasome. This powerful strategy of hijacking the ubiquitin-proteasome system allows for the selective degradation of disease-causing proteins, a rapidly advancing therapeutic modality.

Core Structure and Physicochemical Properties

The formal chemical name for this compound is 2-(2,6-dioxopiperidin-3-yl)-4-((7-carboxyheptyl)oxy)isoindoline-1,3-dione. Its structure is characterized by the phthalimide (B116566) group of thalidomide being functionalized at the 4-position with a 7-carbon acid linker through an ether bond.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value Source / Note
CAS Number 2169266-70-8
Molecular Formula C₂₀H₂₂N₂O₇ Calculated
Molecular Weight 402.40 g/mol Calculated
Appearance White to off-white solid (for similar linker)
Solubility Soluble in DMSO, DMF (for similar linker)

| Storage Conditions | -20°C, sealed, away from moisture | |

Note: Some properties are inferred from chemically similar thalidomide-linker conjugates due to limited publicly available data for this specific molecule.

Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase Pathway

The thalidomide component of the molecule is the pharmacologically active portion that engages with the cellular degradation machinery. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory drugs (IMiDs). Their primary molecular target is Cereblon (CRBN), which functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.

The binding of the thalidomide moiety to CRBN alters the substrate specificity of the E3 ligase. In a PROTAC context, the molecule does not rely on degrading CRBN's endogenous neosubstrates (like IKZF1/3). Instead, it brings a new, non-native protein (the target of the other ligand on the PROTAC) into close proximity with the activated E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, primarily through K48-linked ubiquitin chains, which flags it for proteasomal degradation.

Experimental_Workflow cluster_bio Biological Evaluation start Design PROTAC synthesis Chemical Synthesis (Amide Coupling) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification cell_culture Cell Treatment with PROTAC purification->cell_culture Purified PROTAC lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (Quantify Degradation, DC50) western_blot->data_analysis conclusion Conclusion on PROTAC Efficacy data_analysis->conclusion

Methodological & Application

Application Notes and Protocols for "Thalidomide-O-C7-acid" Conjugation to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its derivatives have emerged as powerful tools in targeted protein degradation, primarily through their function as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This mechanism is central to the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs). "Thalidomide-O-C7-acid" is a key building block in the synthesis of such molecules, incorporating the thalidomide moiety for CRBN engagement and a seven-carbon aliphatic linker terminating in a carboxylic acid. This carboxylic acid provides a versatile handle for conjugation to a primary amine on a target protein ligand, typically through the formation of a stable amide bond.

This document provides detailed protocols for the conjugation of "this compound" to a primary amine-containing ligand for a target protein. It also includes representative data and diagrams to guide the experimental process.

Principle of the Method

The conjugation of "this compound" to a target protein ligand with a primary amine is most commonly achieved through amide bond formation. This reaction involves the activation of the carboxylic acid group on the C7 linker to make it susceptible to nucleophilic attack by the primary amine of the target ligand. The most prevalent methods for this activation utilize carbodiimide (B86325) chemistry, often in conjunction with an N-hydroxysuccinimide (NHS) ester intermediate to enhance efficiency and stability.

Data Presentation

The success of the conjugation reaction can be evaluated through various analytical techniques, and the yield can be optimized by adjusting reaction conditions. The following tables provide a summary of common conjugation chemistries and representative quantitative data.

Table 1: Comparison of Common Amide Bond Formation Reagents

Coupling ReagentAdditiveBaseTypical Solvent(s)Reported YieldsKey Advantages & Disadvantages
EDCNHS or sulfo-NHSDIPEA or TEADMF, DCM, DMSO40-85%Advantages: Widely used, versatile for aqueous and organic solvents. Disadvantages: Can have side reactions, requires careful control of pH.
HATU-DIPEA or TEADMF, DMSO60-95%Advantages: High efficiency, low racemization, fast reaction times. Disadvantages: More expensive than EDC.
HBTU/HOBt-DIPEA or TEADMF, DMSO50-90%Advantages: Good efficiency, commonly used in peptide synthesis. Disadvantages: Can be less reactive than HATU for sterically hindered substrates.

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; NHS: N-Hydroxysuccinimide; sulfo-NHS: N-Hydroxysulfosuccinimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; DMSO: Dimethyl sulfoxide.

Table 2: Representative Characterization Data for Conjugated Product

Analytical MethodExpected Result
LC-MS A major peak corresponding to the calculated molecular weight of the final PROTAC conjugate. Purity can be assessed by the relative area of the product peak.
¹H NMR Appearance of characteristic peaks from both the thalidomide-linker and the target protein ligand. Shifts in peaks adjacent to the newly formed amide bond may be observed.
¹³C NMR Appearance of a new carbonyl carbon signal corresponding to the amide bond.
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement confirming the elemental composition of the final product.

Experimental Protocols

Two robust protocols for the conjugation of "this compound" to a primary amine-containing target ligand are provided below. The choice of protocol may depend on the specific properties of the reactants and available laboratory reagents. It is crucial to perform these reactions under anhydrous conditions to prevent hydrolysis of activated intermediates.

Protocol 1: EDC/NHS Coupling

This is a widely used and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Primary amine-containing target protein ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate (B1210297), hexanes, methanol)

  • Silica (B1680970) gel for column chromatography or preparative HPLC system

Procedure:

  • Activation of this compound: a. In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) to the solution and stir until fully dissolved. c. Add EDC (1.2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 1-2 hours to form the NHS-ester intermediate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Amide Bond Formation: a. In a separate flask, dissolve the primary amine-containing target protein ligand (1.1 equivalents) in anhydrous DMF. b. To the solution of the activated Thalidomide-O-C7-NHS ester, add the solution of the target protein ligand. c. Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Continue to monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final conjugate.

Protocol 2: HATU Coupling

This method is often more efficient and faster, especially for more challenging substrates.

Materials:

  • This compound

  • Primary amine-containing target protein ligand

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • Reaction Setup: a. In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the primary amine-containing target protein ligand (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) to the solution. c. Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Reaction and Monitoring: a. Stir the reaction at room temperature for 2-4 hours. b. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Follow the same work-up and purification steps as described in Protocol 1 to isolate the final product.

Mandatory Visualizations

Signaling Pathway: Cereblon-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC synthesized from "this compound". The thalidomide moiety of the PROTAC recruits the CRBN E3 ubiquitin ligase, bringing it into proximity with the target protein bound by the other end of the PROTAC. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Cereblon_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Thalidomide-Linker-Ligand) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN POI Target Protein (POI) PROTAC->POI Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI_Ub Polyubiquitinated POI Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ubiquitin Ub->POI_Ub Polyubiquitination Ternary_Complex->Ub  Recruits & Activates Ubiquitination Cascade POI_Ub->Proteasome Recognition

Caption: Cereblon-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.

Experimental Workflow: From Conjugation to Functional Assay

The following diagram outlines the general experimental workflow for the synthesis, purification, and functional validation of a PROTAC derived from "this compound".

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Functional Validation start Start: This compound + Target Ligand conjugation Amide Bond Formation (e.g., EDC/NHS or HATU) start->conjugation workup Reaction Work-up (Extraction & Washing) conjugation->workup purification Purification (Column Chromatography or HPLC) workup->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization pure_protac Pure PROTAC Conjugate characterization->pure_protac cell_treatment Treat Cells with PROTAC pure_protac->cell_treatment To Biological Assays cell_lysis Cell Lysis & Protein Extraction cell_treatment->cell_lysis western_blot Western Blot Analysis (Target Protein Levels) cell_lysis->western_blot data_analysis Data Analysis (Degradation Assessment, DC50) western_blot->data_analysis result Confirmation of Target Protein Degradation data_analysis->result

Caption: General experimental workflow for PROTAC synthesis and functional validation.

Solid-Phase Synthesis of PROTACs Utilizing "Thalidomide-O-C7-acid": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. "Thalidomide-O-C7-acid" is a key building block for PROTAC synthesis, incorporating the thalidomide moiety and a seven-carbon aliphatic linker terminating in a carboxylic acid. This functional handle allows for straightforward conjugation to a POI ligand.

Solid-phase synthesis offers significant advantages for the preparation of PROTACs over traditional solution-phase chemistry. These benefits include simplified purification of intermediates, the ability to use excess reagents to drive reactions to completion, and amenability to high-throughput and automated synthesis for the rapid generation of PROTAC libraries.[1] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs using "this compound".

Signaling Pathway of Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase complex. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (POI Ligand-Linker-Thalidomide) POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation SPPS_Workflow Start Start: Rink Amide Resin Step1 1. Resin Swelling (DMF) Start->Step1 Step2 2. Fmoc-Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. POI Ligand Coupling (e.g., POI-COOH, HATU, DIPEA in DMF) Step2->Step3 Step4 4. Coupling of This compound (HATU, DIPEA in DMF) Step3->Step4 Step5 5. Final Cleavage (TFA/TIPS/H2O) Step4->Step5 Step6 6. Purification (Preparative HPLC) Step5->Step6 End Final PROTAC Step6->End

References

Application Notes and Protocols: Thalidomide-O-C7-acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C7-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. It is a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based cereblon (CRBN) ligand and a C7 carboxylic acid linker.[1] This molecule itself is not an active therapeutic but serves as a critical component for the synthesis of bifunctional PROTACs designed to induce the degradation of specific target proteins implicated in cancer pathogenesis.

The thalidomide (B1683933) moiety of this compound binds to the CRBN protein, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][3] By incorporating this compound into a PROTAC, researchers can hijack this cellular machinery to selectively tag a protein of interest for ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful strategy to target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.[4]

The therapeutic potential of thalidomide and its analogs (immunomodulatory drugs or IMiDs) in treating hematologic malignancies like multiple myeloma is well-established.[2][5][6] Their mechanism of action involves the CRBN-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[2][3] Thalidomide and its derivatives also exhibit anti-angiogenic, immunomodulatory, and anti-inflammatory properties.[7][8][9] this compound provides a chemical handle to leverage this potent anti-cancer mechanism in a targeted manner through PROTAC technology.

Application in PROTAC-Mediated Protein Degradation

The primary application of this compound in cancer research is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule consisting of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase (in this case, the thalidomide moiety for CRBN), and a linker that connects the two ligands.

The general workflow for utilizing this compound in a cancer research setting involves:

  • PROTAC Synthesis: The carboxylic acid group of the C7 linker on this compound is activated and then coupled to a linker which is subsequently attached to a ligand for the protein of interest.

  • In Vitro Validation: The newly synthesized PROTAC is tested in cancer cell lines to assess its ability to induce the degradation of the target protein.

  • Functional Assays: A battery of cell-based assays is performed to evaluate the downstream consequences of target protein degradation, such as decreased cell viability, induction of apoptosis, and cell cycle arrest.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for coupling this compound to a target protein ligand containing a suitable amine handle.

Materials:

  • This compound

  • Target protein ligand with a primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 equivalents) to the solution and stir for another 10 minutes.

  • In a separate vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add the solution of the target protein ligand to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by preparative HPLC to obtain the desired PROTAC.

  • Confirm the identity and purity of the final PROTAC product by MS and analytical HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line of interest

  • Synthesized PROTAC

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of target protein degradation.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of the PROTAC on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Synthesized PROTAC

  • DMSO

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for 72 hours. Include a DMSO-treated vehicle control.

  • After the incubation period, add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from the above experiments for a novel PROTAC synthesized using this compound.

ParameterValueCell Line
PROTAC Characterization
Molecular Weight (Da)e.g., 950.5N/A
Purity (%)e.g., >98%N/A
In Vitro Degradation
DC50 (nM)e.g., 25e.g., MM.1S
Dmax (%)e.g., >90%e.g., MM.1S
Functional Activity
IC50 (nM)e.g., 50e.g., MM.1S

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage; IC50: Half-maximal inhibitory concentration.

Visualizations

Signaling Pathway of a Thalidomide-based PROTAC

PROTAC_Mechanism cluster_cell Cancer Cell CRBN Cereblon (CRBN) PROTAC->CRBN Target Target Protein (e.g., Oncogenic TF) PROTAC->Target Binds E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex Part of Ub Ubiquitin E3_Complex->Ub Recruits Proteasome Proteasome Target->Proteasome Targeted for Degradation Ub->Target Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_synthesis Step 1: Synthesis & Characterization cluster_invitro Step 2: In Vitro Validation cluster_functional Step 3: Functional Analysis A This compound C Chemical Synthesis (Amide Coupling) A->C B Target Ligand B->C D Purification (HPLC) C->D E Characterization (MS) D->E F Treat Cancer Cells with PROTAC E->F G Western Blot for Target Degradation F->G I Cell Viability Assay (e.g., MTT) F->I J Apoptosis Assay (e.g., Annexin V) F->J K Cell Cycle Analysis (Flow Cytometry) F->K H Determine DC50 & Dmax G->H L Determine IC50 I->L

References

Application Notes and Protocols for Thalidomide-O-C7-acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C7-acid is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN), and a C7 carboxylic acid linker.[1][2] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

The thalidomide moiety of this compound serves as a molecular glue, modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] By binding to CRBN, it facilitates the recruitment of this E3 ligase to a target protein of interest when incorporated into a PROTAC. The C7 linker with a terminal carboxylic acid allows for straightforward conjugation to a ligand for the target protein, typically through the formation of a stable amide bond.[4]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture for the development and evaluation of PROTACs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₇[7]
Molecular Weight416.42 g/mol [8]
AppearanceWhite to off-white solid[7]
Purity>98%[9]
CAS Number2169266-70-8[9]
Table 2: Recommended Storage and Handling
ConditionRecommendationReference
Stock Solution Storage
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Lyophilized Powder Storage
Room TemperatureStable for 24 months (desiccated)[10]
Handling
SolventDMSO[1]
Stock Concentration100 mg/mL (240.14 mM) in DMSO (ultrasonic agitation may be needed)[1]
General HandlingHygroscopic, use newly opened DMSO for best solubility. Avoid repeated freeze-thaw cycles of stock solutions.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for a PROTAC synthesized using this compound involves the recruitment of the Cereblon (CRBN) E3 ligase to a specific protein of interest (POI), leading to the POI's degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (containing this compound) PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds to Thalidomide moiety PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing this compound.

The following diagram outlines a typical experimental workflow for evaluating a PROTAC synthesized from this compound.

Experimental_Workflow Start Start: Synthesize PROTAC using this compound Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis End End: Characterize PROTAC activity Data_Analysis->End Viability_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Ultrasonic bath

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 100 mg/mL or 240.14 mM).[1]

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Protocol for Cellular Degradation Assay

This protocol outlines the general steps for treating cells with a PROTAC synthesized from this compound and assessing target protein degradation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), sterile and ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the PROTAC-treated wells).

    • For a dose-response experiment, treat cells with increasing concentrations of the PROTAC for a fixed time (e.g., 24 hours).

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).[11]

  • Cell Lysis:

    • After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.[12]

    • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[12]

    • Incubate on ice for 10-15 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification:

    • Carefully transfer the supernatant (cell lysate) to a new set of pre-chilled tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

    • The prepared samples can be used immediately for Western blotting or stored at -80°C.

Protocol 3: Western Blot Analysis of Protein Degradation

Materials:

  • Prepared cell lysates

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[12]

    • Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Inconsistent or no biological activity Compound degradationPrepare fresh stock solutions. Experimentally determine the stability of the PROTAC in your specific cell culture medium.[5]
Incorrect concentrationDouble-check all calculations and dilutions. Use calibrated pipettes.[5]
High background or off-target effects Degradation products may have biological activityConfirm the purity of the synthesized PROTAC. Minimize degradation by following stability recommendations.[5]
Interaction with media componentsTest for precipitation in the cell culture medium. Consider reducing the serum concentration if compatible with the cell line.[5]
Low solubility of PROTAC Physicochemical properties of the final PROTAC moleculeOptimize the linker or the target protein ligand to improve solubility. The PEG linker in similar compounds is designed to improve solubility.[4][5]

References

Application Notes and Protocols for Thalidomide-O-C7-acid Based PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing "Thalidomide-O-C7-acid," a commercially available E3 ligase ligand-linker conjugate. This building block incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide (B1683933), connected to a seven-carbon alkyl chain with a terminal carboxylic acid. The ether linkage to the thalidomide moiety and the C7 alkyl chain provide specific physicochemical properties that can influence the efficacy and selectivity of the resulting PROTAC. These notes are intended to guide researchers in the synthesis, purification, and characterization of novel PROTACs for targeted protein degradation.

Design Principles for this compound Based PROTACs

The design of a successful PROTAC requires careful consideration of the tripartite structure: the POI ligand, the E3 ligase ligand (in this case, thalidomide), and the linker. "this compound" provides a fixed E3 ligase ligand and a linker of defined length and composition. The primary design consideration is the selection and modification of the POI ligand and the mode of its conjugation to the C7-acid linker.

Key Considerations:

  • POI Ligand Selection: The chosen ligand should exhibit sufficient binding affinity and selectivity for the target protein. The exit vector for linker attachment on the POI ligand should be carefully chosen to minimize disruption of its binding to the target.

  • Linker Length and Composition: The seven-carbon alkyl chain of "this compound" offers a degree of flexibility and hydrophobicity. The overall length and composition of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and CRBN. While the C7 length is fixed in this building block, it represents a common starting point in PROTAC design.

  • Ternary Complex Formation: The ultimate success of a PROTAC is dictated by its ability to induce a stable ternary complex. The geometry and stability of this complex are influenced by the interplay between the POI ligand, the linker, and the E3 ligase ligand.

Signaling Pathway and Mechanism of Action

Thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The process begins with the PROTAC simultaneously binding to the POI and CRBN, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI on accessible lysine (B10760008) residues. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway PROTAC Thalidomide-O-C7-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin Ub->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: Mechanism of action for a Thalidomide-based PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling with this compound

This protocol describes the standard amide bond formation between the carboxylic acid of "this compound" and an amine-functionalized POI ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (N2 or Ar), dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add DIPEA (3.0 eq) followed by the coupling agent HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Synthesis_Workflow Start Start Materials: - this compound - Amine-POI Ligand Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Reverse-Phase HPLC Purification Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 2: Western Blot for Protein Degradation Analysis

This protocol is a fundamental method to visualize and quantify the reduction in the target protein level following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and controls (e.g., DMSO vehicle)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Perform densitometry analysis to quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the formation of the PROTAC-induced ternary complex in a homogeneous format.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)

  • FRET donor-labeled antibody (e.g., Terbium-labeled anti-His)

  • FRET acceptor-labeled antibody (e.g., fluorescently labeled anti-GST)

  • PROTAC compound

  • Assay buffer and microplates

Procedure:

  • Assay Setup: In an assay plate, incubate the tagged POI, tagged CRBN/DDB1 complex, and the donor and acceptor antibodies with varying concentrations of the PROTAC.

  • Incubation: Incubate the plate to allow for ternary complex formation and antibody binding.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor antibodies, and thus the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Data Presentation

While specific quantitative data for PROTACs synthesized using "this compound" is not extensively available in the public domain, the following tables provide illustrative data based on published results for thalidomide-based PROTACs with similar alkyl chain linkers targeting Bromodomain-containing protein 4 (BRD4). This data is intended to serve as a representative example of the performance metrics that can be obtained.

Table 1: Illustrative In Vitro Degradation Data for a BRD4-Targeting PROTAC

ParameterValueCell LineTreatment Time
DC50 50 nMHEK293T24 hours
Dmax >90%HEK293T24 hours
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Illustrative Biophysical Data for Ternary Complex Formation

ParameterValueAssay
Ternary Complex Kd 100 nMTR-FRET
Cooperativity (α) 3.5TR-FRET
  • Kd: The dissociation constant, a measure of the binding affinity of the ternary complex.

  • Cooperativity (α): A measure of how the binding of the PROTAC to one protein affects its affinity for the other. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.

Conclusion

"this compound" is a valuable and convenient building block for the synthesis of novel PROTACs that recruit the CRBN E3 ligase. The provided protocols offer a comprehensive guide for the synthesis, purification, and characterization of these molecules. The illustrative data highlights the key parameters used to evaluate the efficacy of a PROTAC. Successful PROTAC design and development rely on a systematic approach that integrates chemical synthesis with rigorous biological and biophysical evaluation to optimize for potent and selective protein degradation.

Application Notes and Protocols for Amide Bond Formation with "Thalidomide-O-C7-acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Thalidomide-O-C7-acid" is a key building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). It comprises the Thalidomide (B1683933) core, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a seven-carbon alkyl linker with a terminal carboxylic acid. This carboxylic acid serves as a versatile handle for conjugation to a ligand targeting a protein of interest (POI), typically through the formation of a stable amide bond. This document provides detailed protocols and application notes for the efficient amide coupling of "this compound" with amine-containing molecules.

Signaling Pathway: Cereblon-Mediated Protein Degradation

Thalidomide and its derivatives function by hijacking the ubiquitin-proteasome system. The thalidomide moiety of a PROTAC binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event brings the E3 ligase machinery into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Cereblon_Pathway cluster_PROTAC PROTAC Action cluster_E3 E3 Ubiquitin Ligase Complex cluster_Degradation Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI CRBN Cereblon (CRBN) PROTAC->CRBN PolyUb Poly-ubiquitinated POI POI->PolyUb Ubiquitination DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 Rbx1 Rbx1 CUL4->Rbx1 DDB1->CUL4 Ub Ubiquitin Rbx1->Ub Recruits E2~Ub Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Cereblon-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.

Data Presentation: Amide Coupling Reaction Parameters

Coupling ProtocolCoupling Reagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
HATU Coupling HATU (1.1 - 1.5)DIPEA (2.0 - 3.0)DMFRoom Temp2 - 470 - 95
EDC/NHS Coupling EDC (1.2 - 1.5), NHS (1.2 - 1.5)DIPEA or TEA (2.0 - 3.0)DMF or DCMRoom Temp12 - 2460 - 85

Experimental Protocols

Below are two common and robust protocols for the formation of an amide bond between "this compound" and a primary or secondary amine-containing molecule. The choice of protocol may depend on the specific properties of the amine substrate, such as steric hindrance and solubility.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that often provides rapid reaction times and high yields.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate (B1210297), hexanes, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "this compound" (1.0 equivalent) and the amine-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.1 - 1.2 equivalents) followed by the dropwise addition of DIPEA (2.0 - 3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure amide conjugate.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: EDC/NHS-Mediated Amide Coupling

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS) to form a stable active ester, which then reacts with the amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC hydrochloride

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Dichloromethane (DCM)

  • 5% aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere, dissolve "this compound" (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM. Add EDC hydrochloride (1.2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Amine Addition: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is a hydrochloride salt, add 1.0-2.0 equivalents of a non-nucleophilic base like DIPEA or TEA.

  • Coupling Reaction: Slowly add the amine solution to the activated NHS-ester solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC.

  • Characterization: Verify the structure and purity of the final conjugate by LC-MS and NMR.

Experimental Workflow and Logic Diagrams

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Work-up and Purification cluster_analysis Analysis Start Dissolve this compound and Amine in Anhydrous Solvent Coupling Add Coupling Reagents (e.g., HATU/DIPEA or EDC/NHS) Start->Coupling Stir Stir at Room Temperature (2-24 hours) Coupling->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction with Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography (Flash or HPLC) Dry->Purify Characterize Characterize by LC-MS and NMR Purify->Characterize End Pure Amide Conjugate Characterize->End

Caption: General experimental workflow for amide bond formation.

Troubleshooting_Logic Start Low or No Product Yield? Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Yes Dry_Solvents Thoroughly dry all solvents and reagents. Check_Reagents->Dry_Solvents No Check_Equivalents Are coupling reagent and base equivalents sufficient? Check_Reagents->Check_Equivalents Yes End Improved Yield Dry_Solvents->End Increase_Equivalents Increase equivalents of coupling reagent and base. Check_Equivalents->Increase_Equivalents No Check_Time_Temp Is reaction time/temperature optimal? Check_Equivalents->Check_Time_Temp Yes Increase_Equivalents->End Increase_Time_Temp Increase reaction time or gently heat if substrates are stable. Check_Time_Temp->Increase_Time_Temp No Consider_Hindrance Is steric hindrance an issue? Check_Time_Temp->Consider_Hindrance Yes Increase_Time_Temp->End Switch_Reagent Switch to a more potent coupling reagent (e.g., HATU). Consider_Hindrance->Switch_Reagent Yes Consider_Hindrance->End No Switch_Reagent->End

Purifying "Thalidomide-O-C7-acid" PROTACs: A Guide to Achieving High Purity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Development

The purification of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as potential therapeutics. This document provides detailed application notes and protocols for the purification of PROTACs based on the "Thalidomide-O-C7-acid" E3 ligase ligand. Achieving high purity is essential for accurate biological evaluation and ensuring the safety and efficacy of these novel drug candidates. The methodologies outlined below are primarily focused on reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used and effective technique for PROTAC purification.

Introduction to PROTAC Purification

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. Their unique structure, often comprising two distinct small molecules joined by a linker, presents specific purification challenges. Common impurities can include unreacted starting materials, diastereomers due to the chiral nature of thalidomide (B1683933), and various byproducts from the synthetic route. Therefore, a multi-step purification strategy is often necessary to achieve the high degree of purity required for reliable biological evaluation.[1]

A general workflow for the purification of thalidomide-based PROTACs involves an initial crude purification, often using silica (B1680970) gel chromatography, followed by a high-resolution polishing step with preparative RP-HPLC. Analytical techniques such as UPLC-MS are employed throughout the process to monitor purity and confirm the identity of the desired compound.[1] Due to the chiral center in the thalidomide moiety, a final chiral separation step may be necessary to isolate the active enantiomer.[1]

Preparative Purification Protocol: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying PROTACs due to its high resolving power. A C18 stationary phase is typically effective for separating the relatively non-polar PROTAC molecule from more polar impurities.[1]

Sample Preparation
  • Dissolve the crude PROTAC product in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Dilute the DMSO solution with Mobile Phase A to a concentration of 10-50 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

HPLC Parameters

The following table summarizes the recommended parameters for the preparative RP-HPLC purification of "this compound" based PROTACs.

ParameterRecommended Setting
Column C18 stationary phase, 10 µm particle size, e.g., 19 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% Mobile Phase B over 40 minutes[1]
Flow Rate 15-20 mL/min
Detection UV at 210-220 nm
Injection Volume Dependent on column size and sample concentration
Experimental Protocol
  • System Equilibration: Equilibrate the preparative HPLC system with 20% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.[1]

  • Sample Injection: Inject the filtered sample onto the column.[1]

  • Gradient Elution: Run the gradient from 20% to 80% Mobile Phase B over 40 minutes.[1]

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC product.[1]

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or UPLC-MS to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions with a purity of >95%. Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the purified PROTAC as a solid.[1]

G cluster_prep Crude PROTAC Preparation cluster_hplc Preparative RP-HPLC cluster_post Post-Purification crude_dissolve Dissolve in DMSO crude_dilute Dilute with Mobile Phase A crude_dissolve->crude_dilute crude_filter Filter (0.45 µm) crude_dilute->crude_filter hplc_inject Inject Sample crude_filter->hplc_inject hplc_equilibrate Equilibrate System (20% B) hplc_equilibrate->hplc_inject hplc_gradient Run Gradient (20-80% B) hplc_inject->hplc_gradient hplc_collect Collect Fractions hplc_gradient->hplc_collect post_analyze Analyze Fractions (UPLC-MS) hplc_collect->post_analyze post_pool Pool Pure Fractions (>95%) post_analyze->post_pool post_lyophilize Lyophilize post_pool->post_lyophilize pure_protac Pure PROTAC Solid post_lyophilize->pure_protac

Fig. 1: Workflow for preparative RP-HPLC purification.

Analytical Purity Assessment: UPLC-MS

To accurately determine the purity of the final PROTAC product and the collected fractions, a high-resolution analytical technique such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is essential.

UPLC-MS Parameters
ParameterRecommended Setting
Column ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 5-95% B over 5 minutes[1]
Flow Rate 0.5 mL/min[1]
Detection UV (e.g., 220 nm) and Mass Spectrometry (ESI+)[1]
Experimental Protocol
  • Sample Preparation: Dilute a small aliquot of the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.[1]

  • System Equilibration: Equilibrate the UPLC-MS system with 5% Mobile Phase B until a stable baseline and spray are achieved.[1]

  • Injection: Inject a small volume (typically 1-5 µL) of the prepared sample.[1]

  • Data Acquisition: Run the gradient and acquire both UV and mass spectrometry data.[1]

  • Data Analysis: Integrate the peak areas in the UV chromatogram to determine the percentage purity. Confirm the identity of the main peak by its mass-to-charge ratio (m/z) from the mass spectrum.[1]

Chiral Separation: Chiral HPLC

Thalidomide contains a chiral center, and its enantiomers can exhibit different biological activities. Therefore, it is often crucial to separate the enantiomers of the final PROTAC product. This is typically achieved using chiral HPLC with a polysaccharide-based stationary phase.[1]

Chiral HPLC Parameters
ParameterRecommended Setting
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Isocratic mixture of Hexane/Ethanol (e.g., 70:30 v/v) or a polar organic mobile phase such as Methanol or Acetonitrile.[1]
Flow Rate 1.0 mL/min
Detection UV (e.g., 220 nm)
Experimental Protocol
  • Sample Preparation: Dissolve the purified racemic PROTAC in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.[1]

  • System Equilibration: Equilibrate the chiral HPLC system with the chosen isocratic mobile phase until a stable baseline is achieved.[1]

  • Injection: Inject the sample of the purified racemic PROTAC.[1]

  • Elution and Collection: Monitor the separation by UV detection. Collect the two separate peaks corresponding to the individual enantiomers.[1]

G cluster_input Input cluster_chiral_hplc Chiral HPLC Separation cluster_output Output racemic_protac Purified Racemic PROTAC chiral_dissolve Dissolve in Mobile Phase racemic_protac->chiral_dissolve chiral_filter Filter (0.22 µm) chiral_dissolve->chiral_filter chiral_inject Inject into Chiral HPLC chiral_filter->chiral_inject chiral_separate Isocratic Elution chiral_inject->chiral_separate enantiomer1 Enantiomer 1 chiral_separate->enantiomer1 enantiomer2 Enantiomer 2 chiral_separate->enantiomer2

Fig. 2: Workflow for chiral separation of PROTAC enantiomers.

Troubleshooting and Key Considerations

  • Co-eluting Impurities: A common challenge in the purification of thalidomide-based PROTACs is the co-elution of impurities with the desired product in standard RP-HPLC. If this occurs, consider using alternative stationary phases or modifying the gradient.[1]

  • PROTAC Stability: PROTACs can be susceptible to degradation in solution. It is advisable to perform purification steps at room temperature and to store purified compounds as solids at -20°C or below.[1]

  • Chiral Inversion: Thalidomide and its derivatives can undergo racemization under certain conditions. It is important to use appropriate solvents and to analyze the enantiomeric purity of the final product.[1]

Signaling Pathway of Thalidomide-Based PROTACs

The following diagram illustrates the mechanism of action of a PROTAC that utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.

G protac Thalidomide-based PROTAC ternary_complex Ternary Complex (POI-PROTAC-CRBN) protac->ternary_complex target_protein Target Protein (POI) target_protein->ternary_complex crbn CRBN E3 Ligase crbn->ternary_complex ubiquitinated_poi Polyubiquitinated POI ternary_complex->ubiquitinated_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitinated_poi proteasome 26S Proteasome ubiquitinated_poi->proteasome Recognition degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

References

Application Notes and Protocols for Cellular Assays of Thalidomide-O-C7-acid Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] "Thalidomide-O-C7-acid" is a key synthetic component used in the construction of PROTACs. It incorporates a thalidomide-based ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C7 alkyl linker with a terminal carboxylic acid for conjugation to a POI ligand.[3]

These application notes provide detailed protocols for a suite of cellular assays to characterize the activity of PROTACs synthesized using this compound. The protocols are designed to guide researchers in assessing target protein degradation, confirming the mechanism of action, and quantifying the potency of their PROTAC molecules.

Mechanism of Action

The fundamental role of a this compound containing PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a Thalidomide-based PROTAC.

Quantitative Data Summary

The efficacy of a PROTAC is typically defined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6] The following tables present hypothetical data for a BRD4-targeting PROTAC constructed with this compound.

Table 1: Dose-Response Degradation of BRD4

PROTAC Concentration (nM)% BRD4 Degradation (Western Blot)% BRD4 Degradation (HiBiT Assay)
0.15 ± 28 ± 3
125 ± 530 ± 4
1075 ± 880 ± 6
10095 ± 398 ± 2
100080 ± 685 ± 5
1000060 ± 765 ± 8

Table 2: Summary of Efficacy Parameters

ParameterWestern BlotHiBiT Assay
DC50 ~5 nM~4 nM
Dmax ~95%~98%

Experimental Protocols

A multi-faceted approach using orthogonal methods is crucial for robust validation of PROTAC activity.[1]

Experimental_Workflow start Start: PROTAC Synthesis western 1. Western Blot (Protein Degradation) start->western co_ip 2. Co-Immunoprecipitation (Ternary Complex Formation) western->co_ip cetsa 3. CETSA (Target Engagement) co_ip->cetsa proteomics 4. Quantitative Proteomics (Selectivity) cetsa->proteomics end End: Candidate Validation proteomics->end

Caption: Workflow for evaluating PROTAC degradation and selectivity.
Protocol 1: Western Blot Analysis for Protein Degradation

This is the most common method to directly measure the reduction in the levels of the target protein.

Materials:

  • Cell line expressing the target protein (e.g., MCF-7 for BRD4)

  • Complete cell culture medium

  • This compound containing PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Aspirate the old medium and add the medium containing the PROTAC dilutions. Include a vehicle-only (DMSO) control. Incubate for a predetermined time (e.g., 18-24 hours).[4][6]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[4][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.[4]

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the PROTAC-dependent interaction between the target protein and CRBN.[8]

Materials:

  • Cell line expressing the target protein

  • PROTAC and vehicle control (DMSO)

  • Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with inhibitors)

  • Protein A/G magnetic beads

  • Primary antibody against the target protein or CRBN

  • IgG control antibody

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50) and a vehicle control for a shorter duration (e.g., 2-4 hours).[9]

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[9]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against your POI (or CRBN) overnight at 4°C. Use an IgG control in a separate sample.[9]

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blotting, probing for the presence of the other component of the ternary complex (e.g., if you pulled down the POI, blot for CRBN). An enhanced signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.[8]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms direct binding of the PROTAC to the target protein in a cellular context by measuring changes in the protein's thermal stability.[9]

Materials:

  • Cell line expressing the target protein

  • PROTAC and vehicle control (DMSO)

  • PBS with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

Procedure:

  • Cell Treatment: Treat intact cells with the PROTAC (e.g., 10 µM) or vehicle control for 2-4 hours.[9]

  • Thermal Challenge: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[9]

  • Cell Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation.[9]

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blot.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the PROTAC-treated sample indicates target stabilization and therefore, engagement.[9]

Troubleshooting Common Issues

  • No Degradation Observed:

    • Poor Cell Permeability: Assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5]

    • Inefficient Ternary Complex Formation: Confirm binary binding to both the target and CRBN independently. Optimize the linker length and attachment points.[5]

    • Proteasome Inhibition: Co-treat with a proteasome inhibitor (e.g., MG132). Accumulation of the target protein would indicate engagement of the degradation machinery.[5]

  • "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) can dominate over the productive ternary complex, leading to reduced degradation. Perform a wide dose-response curve to identify the optimal concentration range.[5]

  • Off-Target Effects: Thalidomide-based ligands can induce degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, GSPT1). Use quantitative proteomics to assess the global protein landscape upon PROTAC treatment and identify any off-target degradation.[5]

By following these detailed protocols and considering the potential challenges, researchers can effectively characterize the cellular activity of their this compound containing PROTACs and advance their drug discovery programs.

References

Troubleshooting & Optimization

"Thalidomide-O-C7-acid" PROTAC hook effect and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for researchers utilizing PROTACs (Proteolysis Targeting Chimeras) that incorporate thalidomide (B1683933) or its derivatives as E3 ligase recruiters. A primary focus of this guide is to understand and mitigate the "hook effect," a common experimental artifact that can complicate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is "Thalidomide-O-C7-acid" and what is its role in PROTACs?

A1: "this compound" is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates a thalidomide-based ligand, which binds to the Cereblon (CRBN) E3 ligase, and a seven-carbon alkyl linker with a terminal carboxylic acid.[1][2] This terminal acid group serves as a convenient chemical handle for conjugation to a ligand that targets your protein of interest (POI), thus forming the final PROTAC molecule.[3] It is a building block used in the synthesis of PROTACs.[1]

Q2: What is the "hook effect" in PROTAC experiments?

A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the PROTAC, meaning the extent of target protein degradation, decreases at high concentrations.[4][5] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, rather than a typical sigmoidal curve.[5][6] This paradoxical effect can lead to the misinterpretation of a PROTAC's potency.[5]

Q3: What is the molecular mechanism behind the hook effect?

A3: The hook effect arises from the fundamental mechanism of PROTACs, which require the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to function.[5][7] At excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes: Target Protein-PROTAC and PROTAC-E3 Ligase.[8][9] These binary complexes saturate the available protein and ligase, preventing the formation of the essential ternary complex and thus reducing ubiquitination and subsequent degradation.[5][7]

Q4: At what concentration range does the hook effect typically occur?

A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, and the cell line used.[5][10] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[5] It is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration for degradation and to detect the onset of the hook effect.[5]

Q5: What is "cooperativity" and how does it influence the hook effect?

A5: Cooperativity describes how the binding of a PROTAC to one of its protein partners affects its binding to the other. Positive cooperativity, where the formation of a binary complex increases the binding affinity for the second protein, is highly desirable as it stabilizes the ternary complex over the binary ones. PROTACs with strong positive cooperativity are generally less prone to the hook effect because the ternary complex is energetically favored, even at higher concentrations.[11]

Troubleshooting Guides

Issue 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.

  • Likely Cause: You are observing the classic hook effect.[5]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is observed.[5]

    • Determine Optimal Concentration: From your detailed dose-response curve, identify the optimal concentration that yields the maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[5][12] For future experiments, use concentrations at or below the Dmax.

    • Assess Ternary Complex Formation: If possible, use biophysical assays (see Protocol 3) to measure ternary complex formation across the same concentration range. This can help correlate the decrease in degradation with reduced ternary complex formation.[8]

Issue 2: My PROTAC shows weak or no degradation at any tested concentration.

  • Likely Cause: This could be due to several factors, including poor cell permeability, low E3 ligase expression in your cell model, an inactive PROTAC, or the hook effect masking degradation at the tested concentrations.[8][13]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[5][13]

    • Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein and the recruited E3 ligase (e.g., Cereblon for thalidomide-based PROTACs) at sufficient levels using Western Blot or qPCR.[12]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[12][14]

    • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or other methods to confirm that your PROTAC can bind to its intended target inside the cells.[15]

    • Check for Permeability Issues: PROTACs are large molecules and can have poor cell permeability.[16] If target engagement is not observed in cells, consider performing experiments in permeabilized cells to distinguish between a lack of binding and poor permeability.

Quantitative Data Summary

The following tables provide illustrative data to help in understanding the hook effect and key degradation parameters.

Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.190%
160%
1020%
1005% (Dmax)
100035%
1000070%

Table 2: Comparison of Key Degradation Parameters for Different PROTACs

PROTACDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PROTAC-A5>95~1,000
PROTAC-B2085~500
PROTAC-C198>10,000

Key Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This is a fundamental technique to quantify target protein degradation across a range of PROTAC concentrations and identify the hook effect.[17]

  • Cell Seeding: Plate cells in multi-well plates at a density that will ensure they are in a logarithmic growth phase at the time of the experiment. Allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended concentration range to capture the hook effect is from 0.1 nM to 10 µM.[17] Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically between 4 and 24 hours.[17]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[17]

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer the separated proteins to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve, from which DC50, Dmax, and the onset of the hook effect can be determined.[17]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol helps to confirm that the PROTAC is mediating the interaction between the target protein and the E3 ligase.

  • Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[5]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Pre-clear the cell lysate by incubating with protein A/G beads. Then, incubate the pre-cleared lysate with an antibody against the target protein. Add protein A/G beads to capture the antibody-antigen complex.[5]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase (e.g., CRBN). An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[5]

Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time, live-cell measurement of ternary complex formation, providing direct evidence for the PROTAC's mechanism of action and a way to correlate ternary complex formation with the hook effect.[17][18]

  • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.[13]

  • Labeling: Add the HaloTag® fluorescent ligand to the cells.[13]

  • PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Add the NanoBRET™ Nano-Glo® Vivazine Substrate and measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points.[5]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of the hook effect on ternary complex formation.[5][17]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) TernaryComplex Productive Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex Bridges E3 E3 Ligase (CRBN) E3->TernaryComplex Binds Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect The Hook Effect Mechanism cluster_optimal Optimal PROTAC Concentration cluster_excess Excess PROTAC Concentration POI1 Target Protein TernaryComplex Productive Ternary Complex POI1->TernaryComplex PROTAC1 PROTAC PROTAC1->TernaryComplex E31 E3 Ligase E31->TernaryComplex Degradation1 Max Degradation TernaryComplex->Degradation1 POI2 Target Protein Binary1 Non-Productive Binary Complex POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Non-Productive Binary Complex PROTAC2b->Binary2 E32 E3 Ligase E32->Binary2 Degradation2 Reduced Degradation

Caption: Formation of binary vs. ternary complexes.

Troubleshooting_Workflow Workflow for Investigating the Hook Effect Start Start: Unexpected Dose-Response Curve WideDoseResponse Perform Wide Dose-Response (e.g., 1 pM to 100 µM) Start->WideDoseResponse ObserveHook Observe Bell-Shaped Curve? WideDoseResponse->ObserveHook YesHook Hook Effect Confirmed ObserveHook->YesHook Yes NoHook No Hook Effect Observed ObserveHook->NoHook No OptimizeConc Determine Dmax and DC50. Use optimal concentration. YesHook->OptimizeConc TroubleshootOther Investigate other causes: - Permeability - Incubation time - Target/E3 expression NoHook->TroubleshootOther End End: Optimized Experiment OptimizeConc->End TroubleshootOther->End

Caption: Troubleshooting workflow for the hook effect.

References

Technical Support Center: Optimizing "Thalidomide-O-C7-acid" Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the conjugation of "Thalidomide-O-C7-acid" to amine-containing molecules, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating "this compound" to an amine-containing molecule?

A1: The most frequently used method is the formation of a stable amide bond through a carbodiimide-mediated coupling reaction.[1] This typically involves activating the carboxylic acid of "this compound" with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS-ester intermediate.[2][3]

Q2: Why is NHS or Sulfo-NHS used with EDC?

A2: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions. NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester.[3][4] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond, thereby improving the coupling efficiency.[2][3]

Q3: What is the optimal pH for the EDC/NHS conjugation reaction?

A3: A two-step pH process is generally recommended for optimal results. The activation of the carboxylic acid with EDC/NHS is most efficient in an acidic environment, typically at a pH of 4.5-6.0, using a buffer like MES (4-morpholinoethanesulfonic acid).[2][5] The subsequent coupling of the NHS-activated thalidomide (B1683933) derivative to the primary amine is most efficient at a physiological to slightly alkaline pH of 7.2-8.0, often using a buffer like PBS (phosphate-buffered saline).[5][6]

Q4: Can I perform the conjugation in organic solvents?

A4: Yes, if your amine-containing molecule is not soluble or stable in aqueous buffers, the reaction can be performed in anhydrous organic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[5][7] In such cases, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are also highly effective.[8]

Q5: How can I monitor the progress of the conjugation reaction?

A5: Standard characterization methods for small molecules like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) may not be suitable for bioconjugation reactions.[3] Instead, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and gel electrophoresis are commonly used to monitor the reaction progress and characterize the final conjugate.[3]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Inactive EDC/NHS Reagents EDC is highly susceptible to hydrolysis.[1] Always use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[5] Store them in a desiccator.
Suboptimal pH The activation step requires an acidic pH (4.5-6.0), while the coupling step requires a pH of 7.2-8.0.[6][9] Verify the pH of your buffers and consider a two-step pH adjustment for optimal efficiency.
Presence of Competing Amines or Carboxyls in Buffer Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete in the reaction.[5] Use appropriate buffers like MES for activation and PBS or Borate for coupling.[5][10]
Insufficient Molar Excess of Reactants In bioconjugation, a molar excess of the smaller molecule ("this compound") is often used to drive the reaction to completion.[3][11] Increase the molar ratio of the thalidomide derivative and the coupling reagents. A significant excess of NHS can be used as it does not typically cause harmful side reactions.[12]
Inaccessible Amine Groups on the Target Molecule For large biomolecules like proteins, the target amine groups might be sterically hindered or buried within the folded structure.[3][13] Consider gentle denaturation/refolding procedures or using linkers of different lengths to improve accessibility.
Hydrolysis of NHS-ester Intermediate The NHS-ester has a limited half-life in aqueous buffers (e.g., around 10 minutes at neutral pH).[14] Add the amine-containing molecule to the reaction as soon as possible after the activation step.
Formation of N-acylurea By-product The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea by-product, especially if the amine concentration is low.[15] Using NHS helps to minimize this side reaction.
Issue 2: Precipitation of Reactants or Product
Possible Cause Recommended Solution
High Concentration of Organic Solvent If using an organic solvent like DMSO to dissolve the thalidomide derivative, ensure the final concentration in the aqueous reaction buffer is low (typically <10%) to avoid precipitation of protein targets.
Protein Instability The reaction conditions (pH, temperature, solvent) may be causing the target protein to denature and precipitate.
- Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[11]
- Screen different coupling buffers to find one that maintains protein stability.
High Reactant Concentrations Very high concentrations of reactants can sometimes lead to solubility issues.
- Perform the reaction at a more dilute concentration, which may require a longer reaction time.
Issue 3: High Polydispersity or Multiple Conjugation Sites
Possible Cause Recommended Solution
Multiple Reactive Sites on Target Molecule Proteins often have multiple primary amines (e.g., lysine (B10760008) residues) that can react, leading to a heterogeneous product.[6]
- Optimize and reduce the molar ratio of the thalidomide derivative to favor a lower degree of labeling.[6]
- If a homogeneous product is critical, consider site-specific conjugation strategies, such as using unnatural amino acids.[13]

Key Reaction Parameters for EDC/NHS Coupling

The following tables summarize typical quantitative parameters for the conjugation of "this compound" to an amine-containing molecule. Note that optimization is often necessary for each specific application.

Table 1: Reactant Molar Ratios (relative to Amine-Molecule)

Reactant Typical Molar Ratio Rationale
This compound5:1 to 50:1A molar excess of the small molecule helps to drive the reaction towards completion.[11]
EDC2:1 to 20:1Must be in molar excess of the thalidomide-acid to ensure efficient activation. Can be increased to compensate for hydrolysis or lower efficiency at neutral pH.[2][11]
NHS/Sulfo-NHS2:1 to 25:1Used in excess to efficiently trap the O-acylisourea intermediate and form the more stable NHS-ester.[12]

Table 2: Reaction Conditions

Parameter Typical Range/Value Rationale
Activation pH 4.5 - 6.0Optimal pH for EDC-mediated carboxyl activation.[2][5]
Coupling pH 7.2 - 8.0Optimal pH for the reaction of NHS-esters with primary amines.[5][6]
Activation Time 15 - 30 minutesSufficient time for NHS-ester formation at room temperature.[1][11]
Coupling Time 2 hours (RT) to Overnight (4°C)Longer incubation at lower temperatures can improve yield and stability for sensitive biomolecules.[11]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help preserve the stability of sensitive biomolecules like proteins.

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/Sulfo-NHS Conjugation

This protocol is suitable for conjugating "this compound" to a water-soluble, amine-containing biomolecule.

Materials:

  • "this compound"

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO (if needed to dissolve the thalidomide derivative)

Procedure:

  • Prepare Reactants:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Dissolve "this compound" in a minimal amount of anhydrous DMSO and then dilute in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[1]

  • Activation of "this compound":

    • In a reaction vial, combine the "this compound" solution with the freshly prepared EDC and Sulfo-NHS solutions.

    • Incubate at room temperature for 15-30 minutes with gentle mixing.[1]

  • Conjugation to Amine-Molecule:

    • Add the activated "this compound" mixture to the solution of the amine-containing molecule.

    • Alternatively, if buffer exchange is desired to remove excess EDC/Sulfo-NHS, the activated thalidomide can be purified via desalting column prior to adding to the amine molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.[11]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. This will react with and deactivate any remaining NHS-esters.[1]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate from excess reagents and unreacted molecules using an appropriate method such as dialysis, size exclusion chromatography (SEC), or HPLC.

Protocol 2: Non-Aqueous HATU-Mediated Conjugation

This protocol is suitable when reactants are not soluble in aqueous solutions.

Materials:

  • "this compound"

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Prepare Reactants:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve "this compound" (1 equivalent) in anhydrous DMF.

    • Add the amine-containing molecule (1-1.2 equivalents).

  • Initiate Coupling Reaction:

    • Add HATU (1.1-1.5 equivalents) to the solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature.

  • Monitor and Work-up:

    • Monitor the reaction progress using LC-MS or TLC.

    • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water.

    • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography or preparative HPLC to obtain the pure conjugate.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_purification Step 3: Quench & Purify a1 Prepare this compound in Activation Buffer (pH 4.5-6.0) a3 Mix all components a1->a3 a2 Prepare fresh EDC and Sulfo-NHS solutions a2->a3 a4 Incubate for 15-30 min at Room Temperature a3->a4 b2 Add activated Thalidomide to Amine-Molecule a4->b2 Forms NHS-ester b1 Prepare Amine-Molecule in Coupling Buffer (pH 7.2-8.0) b1->b2 b3 Incubate for 2h (RT) or Overnight (4°C) c1 Add Quenching Buffer (e.g., Tris, Glycine) b3->c1 Reaction complete c2 Purify Conjugate (e.g., SEC, Dialysis) c1->c2 end end c2->end Final Product

Caption: Workflow for a two-step EDC/Sulfo-NHS conjugation reaction.

troubleshooting_workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_optimization Optimization start Low Conjugation Yield q1 Are EDC/NHS reagents fresh and stored dry? start->q1 s1_yes Yes q1->s1_yes s1_no No q1->s1_no Check q2 Is the buffer free of competing amines/carboxyls? s1_yes->q2 a1 Use fresh reagents. Equilibrate to RT before use. s1_no->a1 s2_yes Yes q2->s2_yes s2_no No q2->s2_no Check q3 Is the pH optimal? (Activation: 4.5-6.0, Coupling: 7.2-8.0) s2_yes->q3 a2 Use appropriate buffers (MES, PBS, Borate). s2_no->a2 s3_yes Yes q3->s3_yes s3_no No q3->s3_no Check q4 Consider increasing molar excess of Thalidomide-acid and coupling reagents. s3_yes->q4 a3 Verify and adjust buffer pH. s3_no->a3

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting In Vitro Stability of Thalidomide-O-C7-acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on addressing the in vitro stability challenges associated with thalidomide-based linkers, such as Thalidomide-O-C7-acid, commonly used in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for thalidomide-based linkers like this compound in vitro?

A1: The primary mechanism of degradation for thalidomide (B1683933) and its analogs is the non-enzymatic hydrolysis of the amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings.[1][2] This chemical instability is highly dependent on pH, with the rate of degradation significantly increasing in neutral to basic aqueous solutions (pH > 6).[1][3] Under typical physiological conditions (pH 7.4), this can lead to the opening of one or both rings, rendering the molecule unable to effectively recruit the Cereblon (CRBN) E3 ligase for protein degradation.[1]

Q2: My PROTAC contains a this compound linker. Which part of the molecule is most susceptible to degradation?

A2: The thalidomide moiety itself is the most susceptible component to hydrolytic degradation.[1] While the linker chain can also undergo metabolic degradation in complex biological systems, the inherent instability of the glutarimide and phthalimide rings in aqueous solutions is the principal concern for in vitro experiments.[1][4]

Q3: How does pH quantitatively affect the stability of my thalidomide-based PROTAC?

A3: The stability of thalidomide-based PROTACs is highly pH-dependent, with stability decreasing as the pH increases. The rate of hydrolysis is significantly slower in acidic conditions compared to neutral or basic conditions.[1] For example, the half-life of thalidomide is dramatically shorter at pH 7.4 and 8.0 compared to more acidic environments.[3] Maintaining a slightly acidic pH (around 6.0) in experimental buffers, where tolerated, can substantially reduce the rate of degradation.[1]

Q4: I am observing unexpected peaks in the LC-MS analysis of my PROTAC sample. Could this be due to degradation?

A4: Yes, it is highly likely. Hydrolytic degradation will result in the appearance of new peaks in your LC-MS chromatogram. You should look for mass additions corresponding to one or more water molecules (+18 Da per hydrolysis event).[1] The primary hydrolysis products of the thalidomide moiety are α-(o-carboxybenzamido) glutarimide and 2-phthalimidoglutaramic acid.[1] A time-course or pH-dependent degradation study can confirm if the intensity of these unknown peaks increases over time or at higher pH.[1]

Q5: My PROTAC shows good initial target degradation, but the effect is transient and protein levels recover quickly in my cell-based assay. Is this a stability issue?

A5: This observation strongly suggests that your PROTAC has poor metabolic or chemical stability in the experimental conditions.[5] The compound is likely being degraded over the course of the assay in the cell culture medium at 37°C.[1] To confirm this, you should perform a stability assay by incubating the PROTAC in the specific cell culture medium you are using, taking samples at various time points (e.g., 0, 2, 6, 12, 24 hours), and analyzing the amount of intact PROTAC remaining by LC-MS.[1]

Quantitative Data Summary

The stability of the thalidomide moiety is critically dependent on the pH of the aqueous environment. The following table summarizes the reported half-life of thalidomide at various pH values.

pHTemperature (°C)Half-life (t½)Reference
6.0Not Specified~11 hours[3]
7.0Not Specified~11 hours[3]
7.4Not Specified~5 hours[3]
8.0Not Specified~1.25 hours[3]

Note: Data is compiled from studies on thalidomide and serves as a proxy for PROTACs containing this moiety. Actual stability will vary based on the full molecular structure.

Visualized Workflows and Pathways

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds CRBN E3 Ligase (CRBN) CRBN->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Proteasome->PROTAC Releases Degraded Degraded POI (Peptides) Proteasome->Degraded Degrades

PROTAC-mediated protein degradation pathway.

Troubleshooting Guides

Issue: No or Poor Target Protein Degradation

If your thalidomide-based PROTAC is not inducing the degradation of your target protein, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Start Start: No Target Degradation Check_Integrity 1. Confirm Compound Integrity Is the compound pure and soluble? Start->Check_Integrity Check_Expression 2. Verify Protein Expression Are Target and CRBN expressed? Check_Integrity->Check_Expression Compound OK Check_Permeability 3. Assess Cell Permeability Is the PROTAC entering the cells? Check_Expression->Check_Permeability Proteins Expressed Check_Hook 4. Test for 'Hook Effect' Have you used a broad concentration range? Check_Permeability->Check_Hook Permeable Check_Stability 5. Evaluate In Vitro Stability Is the PROTAC degrading in media? Check_Hook->Check_Stability No Hook Effect Success Problem Identified & Addressed Check_Stability->Success Stability Assessed

Troubleshooting workflow for lack of PROTAC activity.

Recommended Actions:

  • Confirm Compound Integrity: Ensure your PROTAC is fully dissolved and has not precipitated out of solution. Use LC-MS to confirm the mass of the compound from your stock solution.[5]

  • Verify E3 Ligase & Target Expression: Use Western blotting to confirm that your cell line expresses sufficient levels of both the target protein and Cereblon (CRBN), the E3 ligase recruited by thalidomide.[6]

  • Assess Cell Permeability: PROTACs are large molecules and may have poor membrane permeability. Consider using a cell permeability assay if this is a suspected issue.[5][7]

  • Check for the "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes instead of the required ternary complex. Test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify a potential bell-shaped dose-response curve.[6][8]

  • Evaluate In Vitro Stability: If the steps above are satisfactory, the primary suspect is compound instability. Perform a stability study in your specific cell culture medium at 37°C (see Protocol 2 below).[1][5]

Key Experimental Protocols

Protocol 1: pH-Dependent Hydrolytic Stability Assay

This protocol quantifies the chemical stability of a thalidomide-based PROTAC in buffers of varying pH.

Materials:

  • Thalidomide-based PROTAC

  • Phosphate (B84403) buffers at pH 6.0, 7.4, and 8.0[1]

  • DMSO (Anhydrous)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the PROTAC in anhydrous DMSO.

  • Dilution: Dilute the stock solution into each of the phosphate buffers (pH 6.0, 7.4, 8.0) to a final concentration of 10-100 µM. Ensure the final DMSO concentration is low (<1%) to minimize its effect on the aqueous buffer.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot 1:10 (or as appropriate) in cold acetonitrile containing an internal standard to precipitate proteins and halt further degradation.

  • Analysis: Centrifuge the quenched samples to pellet any precipitates. Analyze the supernatant by LC-MS to quantify the peak area of the intact parent PROTAC.

  • Data Interpretation: Plot the percentage of intact PROTAC remaining against time for each pH. Calculate the half-life (t½) at each pH to determine the stability profile.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM PROTAC Stock (DMSO) Incubate Incubate PROTAC in buffers (pH 6, 7.4, 8) at 37°C Stock->Incubate Time Collect Samples at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Time Quench Quench with Acetonitrile + IS Time->Quench LCMS Analyze by LC-MS Quench->LCMS Quantify Quantify Remaining PROTAC vs. Time LCMS->Quantify

Experimental workflow for assessing PROTAC stability.
Protocol 2: Stability Assay in Cell Culture Medium

This protocol assesses the stability of a PROTAC under conditions that mimic a cell-based assay.

Materials:

  • Thalidomide-based PROTAC

  • Complete cell culture medium (including serum, e.g., 10% FBS) relevant to your experiment

  • Incubator (37°C, 5% CO₂)

  • LC-MS system and reagents as described in Protocol 1

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • Dilution: Spike the PROTAC stock solution directly into pre-warmed (37°C) complete cell culture medium to the final concentration used in your cellular assays (e.g., 1 µM).

  • Incubation: Place the medium containing the PROTAC in an incubator at 37°C with 5% CO₂.

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot. The "0 hour" sample should be taken immediately after dilution.

  • Sample Preparation: For each time point, add 3-4 volumes of cold acetonitrile with an internal standard to the aliquot of medium to precipitate proteins. Vortex thoroughly.

  • Analysis: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins. Analyze the supernatant by LC-MS.

  • Data Interpretation: Quantify the amount of intact PROTAC remaining at each time point relative to the 0-hour sample to determine its stability in a biologically relevant matrix.

References

Technical Support Center: Enhancing Cellular Permeability of Thalidomide-O-C7-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of PROTACs synthesized using "Thalidomide-O-C7-acid" as a linker-ligand conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the cellular permeability of PROTACs derived from "this compound"?

A1: The primary factors limiting cell permeability for these PROTACs are their inherent physicochemical properties. PROTACs are large molecules, often with a molecular weight exceeding 700 Da, which places them outside the typical range for good passive diffusion described by Lipinski's rule of five.[1] Specifically for derivatives of "this compound", the terminal carboxylic acid group is a major challenge.[2] At physiological pH, this group is mostly ionized, which significantly increases the polar surface area (PSA) and hinders the molecule's ability to passively diffuse across the lipophilic cell membrane.[2]

Q2: My PROTAC shows potent biochemical activity (e.g., ternary complex formation) but poor degradation in cellular assays. What is the likely cause?

A2: This is a common issue that strongly suggests poor cellular permeability.[2][3] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target and the E3 ligase, it cannot induce degradation, regardless of its biochemical potency.[4] Other potential issues include active efflux, where the cell actively pumps the PROTAC out, or poor stability in the cell culture medium.[5][6]

Q3: What are the main strategies to improve the permeability of my "this compound"-based PROTAC?

A3: Several strategies can be employed:

  • Prodrug Approach: Mask the polar carboxylic acid by converting it into a cleavable, lipophilic group, such as an ethyl ester.[1] This prodrug can cross the cell membrane more easily and is then hydrolyzed by intracellular esterases to release the active acidic PROTAC.[7]

  • Linker Optimization: The linker composition has a profound impact on permeability.[8][9] Strategies include replacing flexible PEG or alkyl chains with more rigid structures (e.g., incorporating phenyl rings or piperazine (B1678402) moieties) to promote folded conformations.[7][10][11] These folded, "ball-like" structures can shield polar groups, reducing the overall 3D polar surface area and improving permeability.[9][10][12]

  • Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can stabilize a more compact conformation, effectively reducing its size and polarity and enhancing its ability to cross the cell membrane.[10]

Q4: What is the difference between a PAMPA and a Caco-2 permeability assay, and which one should I use?

A4:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures a compound's passive diffusion across an artificial lipid membrane.[13][14] It is a cost-effective tool for early-stage screening to quickly rank compounds based on their passive permeability.[7][15] However, it may not accurately predict the permeability of some PROTACs.[5]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[7][16] It provides a more comprehensive assessment by evaluating not only passive diffusion but also active transport mechanisms, including cellular uptake and efflux.[5][7] This assay is particularly valuable for PROTACs, which can be substrates for efflux transporters.[16] It is recommended to use the Caco-2 assay for a more reliable prediction of in vivo permeability.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My PROTAC shows low to no protein degradation in my cellular Western Blot assay.

  • Question: I've confirmed my PROTAC is pure and stable, but it's not working in cells. How do I confirm if permeability is the problem?

  • Answer: The first step is to quantitatively assess your PROTAC's ability to cross the cell membrane.

    • Recommended Action: Perform a bidirectional Caco-2 permeability assay. This will provide you with the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[16]

    • Interpreting the Results:

      • Low A-B Papp: A low apparent permeability in the A-B direction (<1.0 x 10⁻⁶ cm/s) indicates poor passive permeability.

      • High Efflux Ratio: An efflux ratio (B-A Papp / A-B Papp) greater than 2 suggests that your PROTAC is a substrate for active efflux transporters, meaning the cells are actively pumping it out.[5]

    • Follow-up Strategies:

      • If passive permeability is low, consider the prodrug approach by converting the terminal carboxylic acid to an ester to neutralize the charge and increase lipophilicity.[1]

      • If active efflux is high, modify the linker structure. Sometimes, switching from a PEG-based linker to an alkyl or more rigid linker can reduce recognition by efflux transporters.[5][11]

Issue 2: I'm getting inconsistent results or low compound recovery in my Caco-2 permeability assay.

  • Question: My Caco-2 data is not reproducible, and the total amount of my PROTAC recovered from both chambers is low. What's going wrong?

  • Answer: This often points to issues with non-specific binding of the PROTAC to the experimental apparatus or problems with the integrity of the Caco-2 cell monolayer.[2][17]

    • Recommended Actions & Solutions:

      • Improve Recovery: PROTACs can be "sticky" and adsorb to plasticware.[2] To counteract this, try adding a small amount of Bovine Serum Albumin (BSA), such as 0.25% to 1%, to the assay buffer in the basolateral (acceptor) compartment.[2][17] This can help prevent non-specific binding and improve recovery.

      • Check Monolayer Integrity: The Caco-2 cell monolayer must be intact to ensure that permeability is transcellular, not paracellular (through gaps between cells). Routinely measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment. TEER values above 250 Ω·cm² are generally considered acceptable.[16]

      • Verify Solubility: Ensure that the concentration of your PROTAC in the dosing solution is below its solubility limit in the assay buffer to avoid precipitation.[17]

Quantitative Data Summary

The following tables provide illustrative data compiled from literature sources to highlight how linker composition and other factors can influence PROTAC permeability.

Table 1: Illustrative Parallel Artificial Membrane Permeability (PAMPA) Data for Representative PROTACs

PROTAC IDLinker TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s)
PROTAC APEG41.520.5
PROTAC BPEG80.820.5
PROTAC CAlkyl C82.320.5
PROTAC DPEG120.420.5
Note: Data are illustrative and compiled from various sources.[16] In general, longer PEG linkers can decrease passive permeability, while alkyl linkers may improve it.

Table 2: Illustrative Caco-2 Permeability Data for Representative PROTACs

PROTAC IDLinker TypeA-B Papp (x 10⁻⁶ cm/s)B-A Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC EPEG61.28.47.0
PROTAC FPEG100.79.113.0
PROTAC GAlkyl C101.83.62.0
PROTAC HPEG4-Phenyl2.55.02.0
Note: Data are illustrative and compiled from various sources.[5][16] A high efflux ratio (>2) indicates the PROTAC is actively removed from the cell. Modifying the linker (e.g., PROTAC G, H) can reduce efflux.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[13][16]

  • Materials:

    • 96-well filter plates and 96-well acceptor plates

    • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test PROTAC and control compounds

    • LC-MS/MS system for analysis

  • Procedure:

    • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the filter plate and allow the solvent to evaporate.[16]

    • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.[16]

    • Prepare Donor Solution: Prepare a solution of the test PROTAC (e.g., 10 µM) in PBS.[16]

    • Assay Assembly: Place the coated filter plate onto the acceptor plate. Add 150 µL of the donor solution to each well of the filter plate.[16]

    • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[16]

    • Sample Collection & Analysis: After incubation, collect samples from both the donor and acceptor wells. Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.[16]

Protocol 2: Caco-2 Bidirectional Permeability Assay

  • Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.[16]

  • Materials:

    • Caco-2 cells and Transwell inserts

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Test PROTAC and control compounds

    • Transepithelial Electrical Resistance (TEER) meter

    • LC-MS/MS system for analysis

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[16]

    • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values should be >250 Ω·cm².[16]

    • Permeability Assay (Apical to Basolateral, A-B):

      • Wash monolayers twice with pre-warmed transport buffer.

      • Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[16]

      • Incubate at 37°C with gentle shaking for 2 hours.

      • Collect samples from both apical and basolateral compartments for LC-MS/MS analysis.[16]

    • Permeability Assay (Basolateral to Apical, B-A):

      • Wash monolayers twice with pre-warmed transport buffer.

      • Add transport buffer containing the test PROTAC to the basolateral (B) side and fresh transport buffer to the apical (A) side.[16]

      • Incubate and collect samples as described for the A-B direction.[16]

    • Analysis: Determine the PROTAC concentration in all samples via LC-MS/MS and calculate the Papp values and efflux ratio.[16]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 POI Protein of Interest (POI) p1 POI->p1 PROTAC PROTAC (Thalidomide-Linker-POI Ligand) PROTAC->p1 E3 CRBN E3 Ligase E3->p1 Ternary Ternary Complex (POI-PROTAC-CRBN) Ub_POI Poly-ubiquitination of POI Ternary->Ub_POI Ub Transfer p2 Ternary->p2 Ub E2-Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Ub_POI->p2 Degradation POI Degradation Proteasome->Degradation Recycle PROTAC & E3 Recycled p1->Ternary Proximity Induction p2->Recycle

Caption: General mechanism of action for a thalidomide-based PROTAC.

Troubleshooting_Workflow Permeability Troubleshooting Workflow Start Start: Low/No Cellular Protein Degradation Check_Perm Assess Permeability: Run Bidirectional Caco-2 Assay Start->Check_Perm Result Analyze Results: Papp (A-B) & Efflux Ratio Check_Perm->Result Low_Papp Finding: Low Papp (A-B) (Poor Passive Permeability) Result->Low_Papp Papp < 1e-6 High_Efflux Finding: High Efflux Ratio > 2 (Active Efflux) Result->High_Efflux Ratio > 2 Good_Perm Finding: Good Permeability & Low Efflux Result->Good_Perm Papp > 1e-6 Ratio < 2 Action_Papp Action: Improve Passive Entry 1. Prodrug Strategy (Esterify Acid) 2. Promote Folded Conformation (Rigidify Linker) Low_Papp->Action_Papp Action_Efflux Action: Avoid Efflux Transporters 1. Modify Linker (e.g., PEG -> Alkyl) 2. Change Linker Attachment Point High_Efflux->Action_Efflux Action_Other Action: Investigate Other Issues - Ternary Complex Stability - Target Ubiquitination - Proteasome Function Good_Perm->Action_Other

Caption: A decision-making workflow for troubleshooting low cellular activity.

Strategies_Diagram Strategies to Enhance PROTAC Permeability Center Challenge: Poor Cellular Permeability of Acidic PROTACs Prodrug Prodrug Strategy Center->Prodrug Linker Linker Optimization Center->Linker Conformation Conformational Control Center->Conformation Delivery Targeted Delivery Center->Delivery Ester Mask Carboxylic Acid (e.g., Ethyl Ester) Prodrug->Ester Rigidity Increase Linker Rigidity (e.g., Phenyl, Piperazine) Linker->Rigidity Composition Change Linker Composition (e.g., PEG vs. Alkyl) Linker->Composition IMHB Introduce Intramolecular Hydrogen Bonds (IMHBs) Conformation->IMHB Shielding Shield Polar Surface Area (PSA) Conformation->Shielding Antibody Antibody-PROTAC Conjugates Delivery->Antibody Folate Folate-Caged PROTACs Delivery->Folate

Caption: Key strategies for improving the cellular uptake of PROTACs.

References

"Thalidomide-O-C7-acid" PROTAC aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thalidomide-O-C7-acid based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, with a focus on overcoming aggregation issues.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC is showing poor solubility in aqueous buffers. Why is this happening and what can I do?

A1: PROTACs incorporating a this compound linker are often characterized by high molecular weight and significant lipophilicity, placing them in a chemical space "beyond the Rule of Five" which is typically associated with poor aqueous solubility. The C7 alkyl chain, being a long and hydrophobic moiety, contributes significantly to this issue. This poor solubility can lead to aggregation and precipitation in aqueous buffers, compromising assay results.

Troubleshooting Steps:

  • Solvent Selection: While readily soluble in organic solvents like DMSO and DMF, the key is to maintain solubility in your final aqueous assay buffer.[1]

  • Co-solvents: Consider the use of co-solvents such as ethanol, propylene (B89431) glycol, or PEG 400 in your final buffer system to improve solubility. However, be mindful of their potential effects on your cellular or biochemical assay.

  • Formulation Strategies: For in vivo studies, advanced formulation strategies like the use of self-emulsifying drug delivery systems (SEDDS), amorphous solid dispersions (ASDs), or encapsulation in lipid-based nanoparticles can significantly enhance solubility and bioavailability.[2][3]

  • pH Adjustment: The terminal carboxylic acid on the linker provides a handle for pH manipulation. At a pH above the pKa of the carboxylic acid, the molecule will be deprotonated and may exhibit increased aqueous solubility.

Q2: I suspect my this compound PROTAC is aggregating in my cellular assay, leading to inconsistent results. How can I confirm this?

A2: Aggregation of PROTACs in cellular assays is a common problem that can lead to decreased potency, cytotoxicity, and high variability in results. Several biophysical techniques can be employed to detect and characterize aggregation.

Recommended Techniques for Detecting Aggregation:

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to determine the size distribution of particles in a solution. The presence of large aggregates will be evident as a population of particles with a significantly larger hydrodynamic radius than the monomeric PROTAC.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PROTAC, allowing for their detection and quantification.

  • Transmission Electron Microscopy (TEM): For a direct visualization of aggregates, TEM can be a powerful tool, although it is more labor-intensive.

A tiered approach to troubleshooting, starting with simpler methods like DLS, is often the most efficient.

Q3: What are the potential consequences of PROTAC aggregation in my experiments?

A3: PROTAC aggregation can have several detrimental effects on your experiments, leading to misinterpretation of data.

Common Consequences of Aggregation:

  • Reduced Potency: Aggregates are typically inactive and reduce the effective concentration of the monomeric, active PROTAC available to engage the target and the E3 ligase.

  • "Hook Effect": While the hook effect is primarily caused by the formation of binary complexes at high PROTAC concentrations, aggregation can exacerbate this phenomenon by reducing the concentration of functional PROTAC.

  • Non-specific Toxicity: Large protein aggregates can be cytotoxic and trigger cellular stress responses, confounding the interpretation of cell viability assays.

  • Irreproducible Data: The extent of aggregation can be highly sensitive to experimental conditions (e.g., buffer composition, temperature, incubation time), leading to poor reproducibility between experiments.

Q4: How can I prevent or minimize the aggregation of my this compound PROTAC?

A4: Preventing aggregation is crucial for obtaining reliable and reproducible data. Several strategies can be employed, ranging from optimizing experimental conditions to chemical modifications of the PROTAC itself.

Strategies to Mitigate Aggregation:

  • Optimize Buffer Conditions:

    • pH: As mentioned, adjusting the pH to ensure the carboxylic acid is ionized can improve solubility.

    • Excipients: The inclusion of stabilizing excipients such as arginine, or low concentrations of non-ionic surfactants like Polysorbate 20 or 80, can help prevent aggregation.

  • Control PROTAC Concentration: Work with the lowest effective concentration of your PROTAC to minimize the risk of concentration-dependent aggregation.

  • Linker Modification: While you are working with a C7-acid linker, for future PROTAC design, consider incorporating more hydrophilic elements into the linker, such as short PEG chains, to improve solubility.

  • Prodrug Approach: A prodrug strategy, where a lipophilic group is temporarily attached to the molecule to improve permeability and is later cleaved inside the cell, can be explored to improve overall delivery and reduce extracellular aggregation.[4][5]

Troubleshooting Guides

Guide 1: Investigating Poor Solubility and Precipitation

This guide provides a step-by-step workflow for troubleshooting solubility issues with your this compound PROTAC.

cluster_0 Troubleshooting Workflow: Poor Solubility start Observation: PROTAC precipitates in aqueous buffer solubility_check Step 1: Confirm Solubility in 100% DMSO Stock start->solubility_check buffer_optimization Step 2: Optimize Final Aqueous Buffer solubility_check->buffer_optimization If soluble in DMSO formulation Step 3: Consider Formulation Strategies (for in vivo) buffer_optimization->formulation If buffer optimization is insufficient success Resolution: Soluble PROTAC Solution buffer_optimization->success If successful linker_modification Step 4: Re-evaluate Linker Design (for future PROTACs) formulation->linker_modification If formulation is not an option formulation->success If successful

Caption: Workflow for addressing poor PROTAC solubility.

Guide 2: Detecting and Characterizing Aggregation

This guide outlines a workflow for identifying and characterizing potential aggregation of your PROTAC.

cluster_1 Troubleshooting Workflow: Aggregation start Observation: Inconsistent assay results, potential aggregation dls Step 1: Initial Screening with Dynamic Light Scattering (DLS) start->dls sec Step 2: Quantitative Analysis with Size Exclusion Chromatography (SEC) dls->sec If aggregates are detected mitigation Step 4: Implement Mitigation Strategies dls->mitigation If aggregates are confirmed tem Step 3: Visualization with Transmission Electron Microscopy (TEM) sec->tem For further characterization sec->mitigation

Caption: Workflow for detecting and analyzing PROTAC aggregation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of different linker types, highlighting the trade-offs between hydrophobicity and hydrophilicity.

Linker TypeKey Physicochemical PropertiesImpact on AggregationRepresentative cLogP Range
Alkyl (e.g., C7) High hydrophobicity, good metabolic stability.[6]High propensity for aggregation in aqueous media.High
PEG High hydrophilicity, improved aqueous solubility.[7]Low propensity for aggregation.Low
Alkyl-Amine Introduction of a polar group to mitigate hydrophobicity.[6]Moderate propensity for aggregation, dependent on overall molecule.Moderate

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution of a this compound PROTAC in solution and detect the presence of aggregates.

Materials:

  • This compound PROTAC

  • DMSO (anhydrous)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Low-volume DLS cuvette (e.g., 30 µL)

  • Syringe filters (0.02 µm or 0.1 µm) or spin filters

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

    • Filter the stock solution through a 0.02 µm syringe filter to remove any pre-existing dust or aggregates.

    • Prepare the final PROTAC solution by diluting the stock solution into the filtered assay buffer to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 1%).

    • It is crucial to filter the assay buffer as well.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Carefully pipette the prepared PROTAC solution into a clean DLS cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the DLS instrument.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to obtain an average size distribution.

  • Data Analysis:

    • Analyze the size distribution data. A monodisperse sample will show a single peak corresponding to the hydrodynamic radius of the monomeric PROTAC.

    • The presence of a second peak at a much larger hydrodynamic radius is indicative of aggregation.

    • The polydispersity index (PDI) can also be used as an indicator of aggregation. A PDI value > 0.3 suggests a polydisperse sample, which may contain aggregates.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying PROTAC Aggregates

Objective: To separate and quantify soluble aggregates of a this compound PROTAC.

Materials:

  • This compound PROTAC

  • DMSO (anhydrous)

  • SEC mobile phase (e.g., 100 mM sodium phosphate, pH 6.8)

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the PROTAC and its potential aggregates (e.g., 300 Å pore size)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Dilute the stock solution in the mobile phase to the desired concentration. It is important that the sample is completely solubilized in the mobile phase.

  • SEC Analysis:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs (e.g., 280 nm).

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Aggregates, being larger, will have a shorter retention time and elute before the monomeric PROTAC peak.

    • The percentage of aggregation can be calculated by dividing the peak area of the aggregate(s) by the total peak area of all species.

Signaling Pathways and Workflows

cluster_0 PROTAC Mechanism of Action PROTAC This compound PROTAC Target Target Protein PROTAC->Target CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Ternary_Complex Ternary Complex (Target-PROTAC-CRBN) Target->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Technical Support Center: Off-Target Effects of "Thalidomide-O-C7-acid" Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PROTACs utilizing a "Thalidomide-O-C7-acid" linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?

A1: The primary off-target effects of thalidomide-based PROTACs arise from the inherent activity of the thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates." The most well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and Sal-like protein 4 (SALL4).[1][2][3][4][5][6] Degradation of these proteins can lead to unintended biological consequences, including immunomodulatory effects and potential toxicities.[1]

Q2: How does the linker, specifically a C7-acid linker, influence off-target effects?

A2: The linker connecting the thalidomide moiety to the target-binding ligand plays a critical role in the formation and stability of the ternary complex (Target-PROTAC-CRBN). The length and chemical properties of the linker, such as the C7-acid linker, can influence the geometry of this complex, thereby affecting both on-target potency and off-target degradation selectivity.[7] While specific data for a C7-acid linker is not extensively published, longer and more flexible linkers can alter the presentation of the thalidomide moiety, potentially modulating the degradation profile of neosubstrates.

Q3: What is the "hook effect" and how does it relate to off-target effects?

A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the intended target.[1] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[1] It is hypothesized that the binary PROTAC/E3 ligase complex may still be active in recruiting and degrading low-affinity off-target proteins, potentially increasing off-target effects at high PROTAC concentrations.[1]

Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation?

A4: Differentiating between direct and indirect effects is crucial for accurate interpretation of proteomics data. A time-course proteomics experiment is a key strategy. Direct off-target degradation is expected to occur at earlier time points, similar to the on-target protein, while downstream effects on protein stability or expression will likely manifest at later time points.[1]

Troubleshooting Guides

Problem 1: Significant degradation of known neosubstrates (e.g., IKZF1, IKZF3) is observed.

Possible Cause Troubleshooting Steps
High PROTAC Concentration Perform a dose-response experiment to identify the minimal effective concentration that degrades the target protein without significantly impacting off-target proteins.
Prolonged Incubation Time Conduct a time-course experiment to determine the optimal incubation time for maximal on-target degradation with minimal off-target effects.
Cell Line Sensitivity Consider testing the PROTAC in a different cell line that may have lower expression levels of the off-target neosubstrates.

Problem 2: Unexpected proteins are degraded in my global proteomics data.

Possible Cause Troubleshooting Steps
Formation of Stable Off-Target Ternary Complexes Assess the formation of ternary complexes with the unexpected off-targets using a NanoBRET™ assay. This can help confirm if the PROTAC is directly interacting with these proteins and the E3 ligase.
Promiscuous Binding of the Target Ligand If the ligand targeting your protein of interest is known to have off-targets, these may also be degraded. Cross-reference your list of degraded proteins with known off-targets of the warhead.
Downstream Effects of On-Target Degradation As mentioned in the FAQs, perform a time-course proteomics experiment to differentiate direct from indirect effects.

Problem 3: Discrepancy between proteomics data and Western blot validation.

Possible Cause Troubleshooting Steps
Antibody Specificity Ensure the primary antibody used for Western blotting is specific to the intended target. Validate the antibody using knockout or knockdown cell lines if available.
Differences in Assay Sensitivity Mass spectrometry is often more sensitive than Western blotting. A protein identified as degraded in a proteomics experiment may be difficult to confirm by Western blot if the degradation is modest or the protein is of low abundance.
Protein Isoforms The antibody may not recognize all isoforms of the protein that are being detected by mass spectrometry.

Quantitative Data Summary

Table 1: Illustrative Proteomics Data for a Thalidomide-Based PROTAC

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target Protein XTPX-3.5< 0.001No (On-Target)
IkarosIKZF1-2.8< 0.01Yes
AiolosIKZF3-2.5< 0.01Yes
Sal-like protein 4SALL4-1.9< 0.05Yes
Casein Kinase 1αCSNK1A1-1.5< 0.05Yes
Unrelated Protein YUPY-0.2> 0.05No

Table 2: Illustrative Degradation Potency (DC₅₀) and Maximal Degradation (Dₘₐₓ)

ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
On-Target
Target Protein XCell Line A25>90
Known Off-Targets
IKZF1Cell Line A550~70
IKZF3Cell Line A480~75

Experimental Protocols

Global Proteomics for Off-Target Identification (LC-MS/MS)

This protocol provides a general workflow for the unbiased identification of off-target protein degradation.

Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the "this compound" based PROTAC at a predetermined optimal concentration (e.g., 1-5x DC₅₀ for the target protein) and a vehicle control (e.g., DMSO). Include a negative control, such as an inactive epimer of the PROTAC, if available. A typical treatment duration is 6-24 hours.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a urea-based buffer. Quantify the protein concentration using a BCA assay. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with an appropriate enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing of samples and more accurate relative quantification.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins across the different treatment conditions. Perform statistical analysis to identify proteins with a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls.

Western Blot for Off-Target Validation

This protocol is for the targeted validation of potential off-target proteins identified from global proteomics.

Methodology:

  • Cell Culture and Treatment: Treat cells with a dose-response of the PROTAC and a vehicle control for the same duration as the proteomics experiment.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the potential off-target protein overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of the PROTAC to a potential off-target protein in a cellular context.[8][9][10][11][12]

Methodology:

  • Compound Incubation: Treat intact cells or cell lysates with the PROTAC or vehicle control.

  • Heat Challenge: Heat the samples across a range of temperatures. Ligand binding will stabilize the protein, leading to a higher melting temperature.

  • Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

  • Detection: Analyze the amount of soluble protein at each temperature point by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve in the presence of the PROTAC indicates target engagement.

NanoBRET™ Assay for Ternary Complex Formation

This assay quantitatively measures the formation of the ternary complex between the off-target protein, the PROTAC, and the E3 ligase in living cells.[13][14][15][16][17][18]

Methodology:

  • Cell Transfection: Co-transfect cells with plasmids encoding the potential off-target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to HaloTag® (acceptor).

  • Cell Seeding and Treatment: Seed the transfected cells in a multi-well plate. Add the HaloTag® NanoBRET® 618 Ligand. Treat the cells with a serial dilution of the PROTAC.

  • Signal Measurement: Add the Nano-Glo® substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Off_Target_Pathway cluster_protac PROTAC Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC Target_Protein Target Protein (On-Target) PROTAC->Target_Protein Binds Off_Target_Protein Neosubstrate (e.g., IKZF1) PROTAC->Off_Target_Protein Binds (Off-Target) CRBN CRBN E3 Ligase PROTAC->CRBN Recruits On_Target_Complex On-Target Ternary Complex Target_Protein->On_Target_Complex Off_Target_Complex Off-Target Ternary Complex Off_Target_Protein->Off_Target_Complex CRBN->On_Target_Complex CRBN->Off_Target_Complex Ubiquitination_On Ubiquitination On_Target_Complex->Ubiquitination_On Ubiquitination_Off Ubiquitination Off_Target_Complex->Ubiquitination_Off Proteasome_On Proteasomal Degradation Ubiquitination_On->Proteasome_On Leads to Proteasome_Off Proteasomal Degradation Ubiquitination_Off->Proteasome_Off Leads to

Caption: On- and off-target mechanisms of a thalidomide-based PROTAC.

Troubleshooting_Workflow start Unexpected Protein Degradation Observed is_known_neo Is it a known neosubstrate? start->is_known_neo dose_response Perform Dose-Response & Time-Course is_known_neo->dose_response Yes validate_ws Validate with Western Blot is_known_neo->validate_ws No end Off-Target Confirmed dose_response->end nanobret Perform NanoBRET™ for Ternary Complex validate_ws->nanobret cetsa Perform CETSA for Target Engagement nanobret->cetsa downstream_effect Consider Downstream Signaling Effects cetsa->downstream_effect downstream_effect->end

Caption: Troubleshooting workflow for unexpected protein degradation.

Experimental_Workflow treatment Cell Treatment with PROTAC & Controls proteomics Global Proteomics (LC-MS/MS) treatment->proteomics data_analysis Data Analysis & Hit Identification proteomics->data_analysis validation Orthogonal Validation data_analysis->validation western Western Blot validation->western cetsa CETSA validation->cetsa nanobret NanoBRET™ validation->nanobret conclusion Characterize Off-Target Profile western->conclusion cetsa->conclusion nanobret->conclusion

Caption: Experimental workflow for identifying and validating off-targets.

References

Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in refining the linker length of thalidomide-based PROTACs, using "Thalidomide-O-C7-acid" as a key example for achieving optimal protein degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows good binary binding but poor or no target degradation in cells.

  • Question: I've confirmed that my thalidomide-based PROTAC binds to both the target protein and the Cereblon (CRBN) E3 ligase independently. However, I'm not observing significant degradation of my target protein in cellular assays. What could be the linker-related issue?

  • Answer: This is a common challenge that often points to the inability of the PROTAC to form a stable and productive ternary complex (Target Protein-PROTAC-CRBN). The linker is a critical determinant of the geometry and stability of this complex.

    • Potential Cause 1: Suboptimal Linker Length. The distance between the target protein and CRBN is crucial. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to an unstable complex with too much flexibility, resulting in inefficient ubiquitination.

      • Troubleshooting Step: Synthesize a library of PROTACs with varying alkyl chain lengths around your initial C7 linker (e.g., C5, C6, C8, C9). Evaluate their degradation efficiency (DC50 and Dmax) to identify the optimal length.

    • Potential Cause 2: Poor Cellular Permeability. PROTACs are often large molecules that may not efficiently cross the cell membrane. The linker significantly contributes to the overall physicochemical properties of the molecule.

      • Troubleshooting Step: If you suspect poor permeability, consider modifying the linker to include more polar groups, such as polyethylene (B3416737) glycol (PEG) units, to improve solubility. However, a balance must be struck, as excessive polarity can also hinder membrane passage. Cellular target engagement assays like CETSA or NanoBRET can confirm intracellular target binding.

Issue 2: I'm observing a "hook effect" with my PROTAC.

  • Question: My PROTAC shows potent degradation at lower concentrations, but the degradation efficiency decreases at higher concentrations. How can I mitigate this "hook effect" by modifying the linker?

  • Answer: The "hook effect" is characteristic of PROTACs and occurs when high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-CRBN) over the productive ternary complex. A well-designed linker can help mitigate this effect.

    • Potential Cause: Unfavorable Ternary Complex Cooperativity. The linker may not be adequately promoting positive cooperativity, where the binding of the first protein enhances the affinity for the second.

      • Troubleshooting Step: Systematically vary the linker's length and composition. A linker that better pre-organizes the two binding moieties for the ternary complex can enhance cooperativity. Sometimes, a more rigid linker, incorporating elements like piperazine (B1678402) or alkyne groups, can be beneficial. Biophysical assays such as SPR or ITC can be used to measure the cooperativity of ternary complex formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal linker length for a thalidomide-based PROTAC?

    • A1: There is no single "ideal" linker length; it must be empirically determined for each specific target protein.[1] However, a common starting point is to synthesize and test a series of PROTACs with linkers of varying lengths. For alkyl chains, this could range from 3 to 12 atoms, while PEG linkers can be longer.[1]

  • Q2: What are the most common types of linkers used with thalidomide (B1683933)?

    • A2: The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[1] There is also increasing use of more rigid linkers containing elements like piperazine or piperidine (B6355638) rings to improve conformational stability.

  • Q3: How does linker composition, beyond length, affect PROTAC activity?

    • A3: The chemical makeup of the linker influences several key properties. For instance, PEG linkers can increase hydrophilicity, which may improve solubility. Alkyl chains are more hydrophobic and can contribute to better cell permeability. The rigidity of the linker is also a critical factor in the stability of the ternary complex.

  • Q4: Where on the thalidomide molecule should the linker be attached?

    • A4: The linker should be connected at a position that is solvent-exposed and does not interfere with thalidomide's binding to CRBN. Analysis of the crystal structure of thalidomide bound to CRBN can guide the choice of attachment points.

Data Presentation

The following tables summarize quantitative data on the effect of linker length on PROTAC efficacy, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Illustrative Data for Thalidomide-PROTACs with Varying Alkyl Linker Lengths Targeting Protein X

PROTAC IDLinker CompositionLinker Length (Number of Carbons)DC50 (nM)Dmax (%)
PROTAC-C3Thalidomide-O-C3-acid3>1000<10
PROTAC-C5Thalidomide-O-C5-acid515075
PROTAC-C7 This compound 7 25 >95
PROTAC-C9Thalidomide-O-C9-acid98085
PROTAC-C11Thalidomide-O-C11-acid1125060

This table presents synthesized data based on established principles of PROTAC linker optimization to illustrate the typical bell-shaped curve of activity versus linker length.

Table 2: Effect of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG12>1000<20
PEG1610085

Data in this table is representative of trends observed in published studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTACs (with varying linker lengths) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate DC50 and Dmax values from a dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is used to measure the binding affinities and kinetics of binary and ternary complexes.

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., the CRBN E3 ligase complex) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized E3 ligase surface at various concentrations to measure the binary binding affinity (KD).

    • In a separate experiment, inject the target protein over a surface with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-target protein KD.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, pre-incubate the PROTAC with the target protein and inject the mixture over the E3 ligase-immobilized surface.

    • An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

    • Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary complex formation.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event to determine thermodynamic parameters.

  • Sample Preparation:

    • Prepare solutions of the protein (e.g., target protein or CRBN) and the PROTAC in the same buffer to minimize heat of dilution effects.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration:

    • Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizations

The following diagrams illustrate key pathways and workflows.

CRBN_Pathway cluster_E3 E3 Ligase Complex Assembly PROTAC Thalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CRBN->Ternary_Complex CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E3_Complex CRL4-CRBN E3 Ligase Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: CRBN-mediated protein degradation pathway.

PROTAC_Workflow start Start: Design PROTAC Library (Varying Linker Length) synthesis Synthesize PROTACs start->synthesis cell_culture Cell Culture and Treatment with PROTAC Library synthesis->cell_culture western_blot Western Blot Analysis cell_culture->western_blot quantification Densitometry and Data Analysis western_blot->quantification dc50_dmax Determine DC50 and Dmax quantification->dc50_dmax optimal_linker Identify Optimal Linker dc50_dmax->optimal_linker further_studies Downstream Studies (e.g., Ternary Complex, Off-target) optimal_linker->further_studies

Caption: Experimental workflow for linker optimization.

Troubleshooting_Workflow start Observation: Poor/No Degradation binary_binding Confirm Binary Binding (SPR/ITC) start->binary_binding no_binding Redesign Ligands binary_binding->no_binding No binding_confirmed Binding Confirmed binary_binding->binding_confirmed Yes cell_perm Assess Cell Permeability (e.g., PAMPA) binding_confirmed->cell_perm poor_perm Modify Linker for Better Physicochemical Properties cell_perm->poor_perm Poor perm_ok Permeability Adequate cell_perm->perm_ok Good ternary_complex Analyze Ternary Complex Formation (SPR/ITC) perm_ok->ternary_complex no_ternary Synthesize Analogs with Varied Linker Lengths and Compositions ternary_complex->no_ternary Weak/No ternary_forms Ternary Complex Forms ternary_complex->ternary_forms Yes ubiquitination Perform In-Cell Ubiquitination Assay ternary_forms->ubiquitination no_ub Re-evaluate Linker Attachment Points ubiquitination->no_ub No ub_ok Ubiquitination Observed ubiquitination->ub_ok Yes end Optimized PROTAC ub_ok->end

Caption: Troubleshooting workflow for poor degradation.

References

Technical Support Center: Challenges in Ternary Complex Formation with "Thalidomide-O-C7-acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Thalidomide-O-C7-acid" and other thalidomide-based linkers in the development of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in ternary complex formation and protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary role in my experiments?

A1: "this compound" is a synthetic E3 ligase ligand-linker conjugate. Its primary role is to serve as a building block for creating PROTACs. The thalidomide (B1683933) component recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the C7-acid linker provides a point of attachment for a ligand that targets your protein of interest (POI). By bringing the POI and CRBN into close proximity, the resulting PROTAC induces the ubiquitination and subsequent degradation of the target protein.[1]

Q2: What are the key challenges I might face when using a PROTAC derived from "this compound"?

A2: Common challenges include:

  • Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and CRBN.

  • The "Hook Effect": High concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) instead of the desired ternary complex, which can inhibit protein degradation.

  • Poor Cell Permeability or Stability: The PROTAC may not efficiently enter cells or could be rapidly metabolized.

  • Inconsistent Results Between Assays: Discrepancies may arise between biochemical and cellular assays due to differing experimental conditions.

  • Off-Target Effects: The thalidomide moiety can induce the degradation of endogenous "neosubstrates" of CRBN, such as IKZF1 and GSPT1.[1]

Q3: How does the C7 alkyl linker in "this compound" influence my PROTAC's performance?

A3: The linker is a critical determinant of PROTAC efficacy. An alkyl chain like the C7 linker in your molecule offers a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1] However, its hydrophobicity can sometimes lead to poor solubility. The length of the linker is also crucial; for CRBN-recruiting PROTACs targeting BRD4, for instance, very short or longer linkers have shown greater potency than those of intermediate length.[2][3]

Troubleshooting Guides

Problem 1: No or Low Target Protein Degradation Observed
Possible Cause Troubleshooting Step
Inefficient Ternary Complex Formation Synthesize and test analogs with different linker lengths and compositions to optimize the geometry of the ternary complex.
Low Protein Expression Verify the expression levels of your target protein and CRBN in your cell model using Western Blotting. Consider using a positive control cell line with known high expression.
Issues with Cellular Uptake or Stability Assess cell permeability using a Cellular Thermal Shift Assay (CETSA).[4] Evaluate compound stability with LC-MS/MS in cell culture medium and lysates over time.
Experimental Conditions Not Optimal Validate your findings with orthogonal assays, such as combining in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) methods.[4]
Problem 2: "Hook Effect" Observed in Dose-Response Curves
Possible Cause Troubleshooting Step
High PROTAC Concentration At high concentrations, binary complexes (PROTAC-target or PROTAC-CRBN) dominate, preventing ternary complex formation. Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5]

Quantitative Data Summary

The following tables present representative data for CRBN-recruiting PROTACs to provide a baseline for expected performance. Note that specific values will vary depending on the target protein, cell line, and specific PROTAC architecture.

Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of Representative CRBN-Recruiting PROTACs

Target ProteinCell LineLinker TypeDC50DmaxReference
BRD4H661PEG (0, 4-5 units)< 0.5 µMNot Specified[3]
BRD4H661PEG (1-2 units)> 5 µMNot Specified[3]
METTL3MV4-11Lenalidomide-based0.44 µM80%[6][7]
METTL14MV4-11Lenalidomide-based0.13 µM65%[6][7]
SHP2MV4-11TNO155-based6.02 nMNot Specified[]
BCL-XLMOLT-4ABT263-based63 nM90.8%[]

Table 2: Comparison of Biophysical Techniques for Ternary Complex Analysis

AssayPrincipleMeasuresAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[9]KD, ΔH, ΔS, Stoichiometry (n), Cooperativity (α)[9][10]Gold standard for thermodynamics, label-free.[9]High protein and compound requirement, low throughput, sensitive to buffer mismatches.[11]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[12]KD, kon, koff, Cooperativity (α)[13]Real-time kinetics, label-free.[12]Requires immobilization of one binding partner, which may affect its activity.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore.[14]Ternary complex formation (EC50)[15]Homogeneous, high-throughput format.Requires labeled proteins/antibodies, potential for compound interference.[14]
AlphaLISA/AlphaScreen Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a luminescent signal.[15]Ternary complex formation (EC50), Cooperativity[15]Highly sensitive, no-wash format.[15]Prone to interference from sample components.[15]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol allows for the quantification of target protein degradation by measuring protein levels in cell lysates after PROTAC treatment.[16]

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[17]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[17][18]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time measurement of ternary complex formation in a cellular environment.[19][20]

  • Cell Preparation: Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase component (CRBN).

  • Assay Plate Setup: Seed the transfected cells in a 96-well plate.

  • Compound and Ligand Addition: Treat the cells with your PROTAC at various concentrations. Add the HaloTag® NanoBRET™ ligand.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals. An increase in the BRET ratio indicates the formation of the ternary complex.[21]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound -based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycle Recycled PROTAC Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC engages both the target protein and CRBN to form a ternary complex, leading to ubiquitination and proteasomal degradation of the target.

Troubleshooting_Workflow Start Start: No/Low Degradation Check_Expression 1. Verify Protein Expression (Western Blot) Start->Check_Expression Low_Expression Outcome: Low Expression Check_Expression->Low_Expression Sufficient_Expression Outcome: Sufficient Expression Check_Expression->Sufficient_Expression Solution1 Solution: Use overexpression system or different cell line. Low_Expression->Solution1 Assess_Permeability 2. Assess Cell Permeability (CETSA) Sufficient_Expression->Assess_Permeability Poor_Permeability Outcome: Poor Permeability Assess_Permeability->Poor_Permeability Good_Permeability Outcome: Good Permeability Assess_Permeability->Good_Permeability Solution2 Solution: Modify PROTAC for better physicochemical properties. Poor_Permeability->Solution2 Optimize_Linker 3. Optimize Linker (Synthesize Analogs) Good_Permeability->Optimize_Linker Solution3 Solution: Test different linker lengths/compositions. Optimize_Linker->Solution3

Caption: A logical workflow for troubleshooting experiments with low or no observed protein degradation.

References

Validation & Comparative

The Linker's Crucial Role: A Comparative Guide to Thalidomide-O-C7-acid and PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of alkyl-based and polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs), focusing on their impact on degradation efficacy and physicochemical properties. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visualizations to elucidate the complex interplay between linker composition and PROTAC performance.

In the landscape of targeted protein degradation, the linker connecting the target-binding warhead to the E3 ligase ligand is a critical determinant of a PROTAC's success.[1] Its composition and length profoundly influence the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—which is the cornerstone of subsequent ubiquitination and proteasomal degradation.[1][2] This guide presents a comparative analysis of two prevalent linker classes: a C7 alkyl acid linker derived from thalidomide (B1683933) ("Thalidomide-O-C7-acid") and the widely used polyethylene glycol (PEG) linkers.

Thalidomide and its derivatives are commonly employed as E3 ligase ligands that recruit Cereblon (CRBN).[3] The linker is attached to the thalidomide scaffold, and its nature dictates many of the PROTAC's pharmacological properties. "this compound" represents a PROTAC building block featuring a seven-carbon alkyl chain, imparting a hydrophobic and flexible character.[4] In contrast, PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer increased hydrophilicity and can be of varying lengths.[5] The choice between these linker types involves a trade-off between properties like aqueous solubility and cell permeability, which must be empirically optimized for each specific PROTAC system.[1][5]

Comparative Data on PROTAC Performance

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), illustrating the impact of linker composition on these key metrics.

Table 1: Comparison of Physicochemical and Performance Characteristics of Alkyl vs. PEG Linkers in PROTACs

FeatureThis compound (Alkyl Linker)Thalidomide-O-PEGn-acid (PEG Linker)Key Considerations for PROTAC Design
Composition Hydrocarbon chainRepeating ethylene glycol unitsThe chemical nature of the linker significantly affects the overall properties of the PROTAC.
Polarity HydrophobicHydrophilicA balance between hydrophobicity and hydrophilicity is crucial for optimal cell permeability and solubility.[5]
Aqueous Solubility Generally lowerGenerally higherImproved solubility is advantageous for formulation and bioavailability.[1]
Cell Permeability Can enhance passive permeabilityCan be modulated; may decrease with longer PEG chains but overall cell entry can be improved by enhanced solubility.The "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups, can enhance the permeability of some PEGylated PROTACs.[1]
Flexibility High conformational flexibilityHigh conformational flexibilityFlexibility is necessary to accommodate the formation of a stable ternary complex.[6]
Metabolic Stability Generally considered metabolically stableCan be susceptible to oxidative metabolismLinker stability is critical for in vivo applications.[5]

Table 2: Performance of BRD4-Targeting PROTACs with Different Linker Types

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC with C7-like Alkyl LinkerAlkyl~10-50>90Various Cancer Cell Lines
ARV-825PEG<1>95HCT116
dBET1PEG~4>95MV4;11

Note: The data for the C7-like alkyl linker is a synthesized representation based on trends observed for alkyl linkers of similar length in the literature. Actual values are highly dependent on the specific warhead and cell line used.

Table 3: Performance of BTK-Targeting PROTACs with Different Linker Types

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC with Alkyl LinkerAlkyl~20~80MOLM-14
PROTAC with PEG LinkerPEG~5>90MOLM-14

Note: This table illustrates a general trend where PEG linkers have often led to improved degradation efficacy for BTK-targeting PROTACs.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of PROTACs.

Western Blotting for Target Protein Degradation

This is the most common assay to quantify the reduction of a target protein in cells after PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat the cells with varying concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following recombinant components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., CRBN complex), ubiquitin, ATP, the purified target protein, and the PROTAC at various concentrations.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.

3. Western Blot Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analyze the reaction mixture by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

Mandatory Visualizations

The following diagrams, created using the Graphviz (DOT language), illustrate key concepts in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruits Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Proteasome->Degradation Degrades PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled

PROTAC Signaling Pathway

Experimental_Workflow start Start: PROTAC Design & Synthesis cell_culture Cell Culture start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis orthogonal_assays Orthogonal Assays (e.g., Ubiquitination) treatment->orthogonal_assays western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis end Conclusion: Efficacy Determined data_analysis->end orthogonal_assays->data_analysis

Typical Experimental Workflow

Linker_Efficacy_Relationship cluster_linker Linker Type cluster_properties Physicochemical Properties Alkyl This compound (Alkyl Linker) Hydrophobicity Increased Hydrophobicity Alkyl->Hydrophobicity Leads to PEG Thalidomide-O-PEGn-acid (PEG Linker) Hydrophilicity Increased Hydrophilicity PEG->Hydrophilicity Leads to Permeability Potentially Enhanced Cell Permeability Hydrophobicity->Permeability Efficacy PROTAC Efficacy (DC50 & Dmax) Permeability->Efficacy Impacts Solubility Improved Aqueous Solubility Hydrophilicity->Solubility Solubility->Efficacy Impacts

Linker Type and Efficacy Relationship

References

The Pivotal Role of the Linker: A Comparative Analysis of Thalidomide-O-C7-acid and Other Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While significant attention is often paid to the design of the two ligands, the linker is far from a passive spacer. Its length, composition, and rigidity are paramount in dictating the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides a comparative analysis of "Thalidomide-O-C7-acid," a pre-functionalized Cereblon (CRBN) E3 ligase ligand with a seven-carbon alkyl linker, and other alkyl linkers, supported by experimental data to inform the rational design of next-generation protein degraders.

The Linker's Influence on PROTAC Efficacy

The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] The geometry of this complex is crucial for the subsequent ubiquitination of the POI and its degradation by the proteasome. The length and composition of the linker directly impact the stability and conformation of this ternary complex.[1]

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and chemical stability.[2] Their length can be systematically varied to optimize the distance between the two ends of the PROTAC, which is a critical parameter for achieving potent degradation.[3] An optimal linker length is essential; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced potency due to increased conformational flexibility and a higher entropic penalty upon binding.[4]

Quantitative Comparison of Alkyl Linker Performance

The efficacy of a PROTAC is typically evaluated by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]

While direct head-to-head comparative data for PROTACs using "this compound" versus a systematic series of other alkyl linkers for the same target is limited in publicly available literature, we can synthesize findings from various studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs to illustrate the impact of alkyl linker length.

Table 1: Comparative Performance of Thalidomide-Based PROTACs with Varying Alkyl Linker Lengths for BRD4 Degradation

PROTAC Linker CompositionLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Key Observations
Alkyl Chain~10-12BRD4VariousPotent (low nM)>90Studies on dBET1 and similar molecules show that alkyl linkers of this length can be highly effective.[5][6]
Alkyl ChainNot specifiedBRD4SUM149430Not specifiedThe first-generation BRD4 degrader, dBET1, utilized an alkyl-based linker.[5]
Alkyl/Ether Chain< 12TBK1Not specifiedNo degradation-For some targets, a minimum linker length is required to observe degradation.[7]
Alkyl/Ether Chain12-29TBK1Not specifiedSubmicromolar>90 (optimal at 21 atoms)Demonstrates a clear structure-activity relationship with linker length.[7]

Note: The data presented is a synthesis of findings from multiple research articles and should be interpreted with caution as experimental conditions may vary.

Beyond Simple Alkyl Chains: The Role of PEG Linkers

Polyethylene glycol (PEG) linkers are another popular choice in PROTAC design. They offer increased hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[8] The flexible nature of PEG chains can also be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation.[9]

Table 2: Comparative Performance of PROTACs with Varying PEG Linker Lengths for BRD4 Degradation

PROTAC Linker CompositionLinker Length (PEG units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
PEG0 (Direct Linkage)BRD4H661< 0.5>90A very short linker can be highly effective in certain contexts.[2]
PEG1BRD4H661> 5~50A single PEG unit dramatically reduced potency in this series.[2]
PEG2BRD4H661> 5~60Intermediate linker lengths can sometimes be suboptimal.[2]
PEG4-5BRD4H661< 0.5>90Longer PEG linkers restored and, in some cases, improved potency.[7]

Note: The data presented is a synthesis of findings from multiple research articles and should be interpreted with caution as experimental conditions may vary.

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs involve understanding the underlying biological pathways and employing robust experimental methodologies.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI E3_bound->PolyUb_POI Ub Ubiquitin Ub->E3_bound Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to poly-ubiquitination and proteasomal degradation of the target protein.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_assays In Vitro & Cellular Assays cluster_analysis Data Analysis synthesis PROTAC Synthesis (Varying Alkyl Linkers) characterization Chemical Characterization (NMR, MS) synthesis->characterization biophysical Ternary Complex Binding (SPR, ITC) characterization->biophysical western_blot Protein Degradation (Western Blot) characterization->western_blot cell_viability Phenotypic Assays (e.g., Cell Viability) western_blot->cell_viability quantification Quantification of DC50 & Dmax western_blot->quantification sar Structure-Activity Relationship (SAR) Analysis quantification->sar

Caption: A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linkers.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and then probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.[1]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical assay measures the binding kinetics and affinity of the PROTAC to its target proteins and the formation of the ternary complex.

  • Chip Preparation:

    • Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC at various concentrations over the immobilized protein to measure the binary binding affinity (KD).

    • Inject the POI at various concentrations over the immobilized E3 ligase to check for any direct interaction.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-immobilized surface.

    • An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex. Cooperativity can also be assessed.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. While "this compound" provides a convenient starting point with a seven-carbon alkyl linker, the optimal linker length is highly dependent on the specific POI and E3 ligase pair. The presented data, synthesized from various studies, underscores the necessity of a systematic evaluation of a series of linkers with varying lengths and compositions. Both alkyl and PEG linkers have demonstrated the ability to produce highly potent degraders. The choice between them may be influenced by the desired physicochemical properties of the final PROTAC molecule, such as solubility and metabolic stability. By employing robust experimental methodologies, researchers can effectively navigate the complex structure-activity landscape of PROTAC linkers to develop novel and potent therapeutics.

References

Validating CRBN Engagement of "Thalidomide-O-C7-acid" PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the experimental validation of Cereblon (CRBN) engagement by PROTACs utilizing a "Thalidomide-O-C7-acid" linker, with a comparative analysis of alternative approaches.

This guide provides a comprehensive overview of the methodologies used to confirm the binding of Proteolysis-Targeting Chimeras (PROTACs) featuring a "this compound" moiety to the E3 ubiquitin ligase component, Cereblon (CRBN). Effective engagement of CRBN is a critical first step in the mechanism of action for these PROTACs, leading to the ubiquitination and subsequent degradation of a target protein. This guide presents quantitative data from key validation assays, details the experimental protocols, and offers a comparative perspective on alternative CRBN binders.

Comparative Analysis of CRBN Binders

The selection of the E3 ligase binder is a crucial element in PROTAC design. While thalidomide (B1683933) and its analogs are widely used, other ligands for CRBN and other E3 ligases exist. The choice of binder can significantly impact the stability and efficacy of the resulting ternary complex.

E3 Ligase BinderTarget E3 LigaseReported Binding Affinity (Kd) to E3 LigaseKey Characteristics
ThalidomideCRBN~1 µMThe foundational CRBN binder, extensively validated.
PomalidomideCRBN~300 nMHigher affinity to CRBN compared to thalidomide.
LenalidomideCRBN~1 µMAnother well-characterized immunomodulatory drug (IMiD) used in PROTACs.
VHL-1VHL~200 nMBinds to the von Hippel-Lindau (VHL) E3 ligase, offering an alternative to CRBN.
MDM2-antagonistsMDM2Varies (nM to µM range)Provides another alternative E3 ligase system for PROTAC development.

Experimental Validation of CRBN Engagement

A multi-pronged approach is essential to rigorously validate the engagement of a "this compound" PROTAC with CRBN. This typically involves a combination of biophysical, biochemical, and cell-based assays.

Biophysical Assays for Direct Binding

These assays directly measure the interaction between the PROTAC and CRBN.

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) of the PROTAC to immobilized CRBN.

  • Fluorescence Polarization (FP): A solution-based assay that measures the change in polarization of a fluorescently labeled CRBN ligand upon displacement by the PROTAC.

AssayParameter MeasuredTypical Values for Thalidomide-based Binders
ITCDissociation Constant (Kd)1-10 µM
SPRDissociation Constant (Kd)0.5-5 µM
FPIC501-15 µM
Biochemical Assays for Ternary Complex Formation

The formation of a stable ternary complex (PROTAC:CRBN:Target Protein) is a prerequisite for target degradation.

  • Co-immunoprecipitation (Co-IP): Demonstrates the formation of the ternary complex within a cellular context.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive in vitro assay to quantify the proximity of CRBN and the target protein in the presence of the PROTAC.

Cell-Based Assays for Target Degradation

Ultimately, the most critical validation is the demonstration of target protein degradation in a cellular setting.

  • Western Blotting: A standard method to visualize and quantify the reduction in the target protein levels upon PROTAC treatment.

  • In-Cell Western/High-Content Imaging: More quantitative and higher-throughput methods to assess target protein levels in cells.

  • Proteomics (e.g., SILAC, TMT): Provides an unbiased, global view of protein level changes, confirming the selectivity of the PROTAC.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Protein Preparation: Recombinant human CRBN is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Ligand Preparation: The "this compound" PROTAC is dissolved in the same ITC buffer.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the PROTAC solution is loaded into the injection syringe. A series of injections of the PROTAC into the protein solution are performed.

  • Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the Kd, ΔH, and stoichiometry.

Co-immunoprecipitation (Co-IP)
  • Cell Lysis: Cells treated with the PROTAC are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against the target protein, which is coupled to magnetic or agarose (B213101) beads.

  • Washing: The beads are washed to remove non-specific binding partners.

  • Elution: The protein complexes are eluted from the beads.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with antibodies against CRBN and the target protein to confirm their co-precipitation.

Western Blotting for Target Degradation
  • Cell Treatment: Cells are treated with varying concentrations of the "this compound" PROTAC for a specified time course.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Quantification: The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control.

Visualizing Experimental Workflows and Pathways

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound PROTAC Ternary Ternary Complex (PROTAC-CRBN-Target) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Target Target Protein Target->Ternary PolyUb Polyubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation ITC_Workflow cluster_1 Isothermal Titration Calorimetry Workflow Prep Prepare CRBN and PROTAC solutions Load Load CRBN into sample cell and PROTAC into syringe Prep->Load Inject Inject PROTAC into CRBN solution Load->Inject Measure Measure heat change upon each injection Inject->Measure Analyze Generate binding isotherm and fit data to determine Kd Measure->Analyze CoIP_Workflow cluster_2 Co-immunoprecipitation Workflow Lysis Lyse PROTAC-treated cells IP Incubate lysate with target protein antibody Lysis->IP Wash Wash beads to remove non-specific binders IP->Wash Elute Elute protein complexes Wash->Elute WB Analyze by Western Blot for CRBN and target protein Elute->WB

Head-to-Head Comparison: C5 vs. "Thalidomide-O-C7-acid" Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation (TPD), the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. This guide provides a head-to-head comparison of two distinct linker types: the simple, flexible C5 alkyl amine linker and the pre-functionalized "Thalidomide-O-C7-acid" linker, which incorporates both a polyethylene (B3416737) glycol (PEG) component and the Cereblon (CRBN) E3 ligase ligand. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in PROTAC design.

At a Glance: C5 vs. This compound Linkers

FeatureC5 Linker"this compound" Linker
Composition Typically a 5-carbon alkyl chain with an amine functional group.A 7-atom chain, including an ether, connected to a thalidomide (B1683933) moiety with a terminal carboxylic acid.
Flexibility High conformational flexibility due to the alkyl chain.[1]Moderate flexibility, with some rigidity imparted by the thalidomide ring.
Physicochemical Properties Generally hydrophobic, though the amine group can improve solubility.[1]The ether and acid components enhance hydrophilicity and aqueous solubility.
Synthesis Incorporated into the PROTAC via standard coupling reactions (e.g., amide bond formation, reductive amination).[2]Acts as a pre-fabricated building block containing the E3 ligase ligand, simplifying the final PROTAC assembly.[3]
Ternary Complex Formation The high flexibility can be advantageous for inducing a stable ternary complex, but may also incur an entropic penalty.[1]The pre-oriented thalidomide and defined linker length can influence the geometry and stability of the ternary complex.

Quantitative Performance Comparison

Table 1: Hypothetical Performance Data for BRD4-Targeting PROTACs

Linker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
C5 Alkyl Amine35~851.5
This compound15>953.0

Note: This data is illustrative and intended to highlight potential differences. Actual performance is highly dependent on the specific target protein, warhead, and cellular context.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC-based studies.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Design & Synthesis cluster_evaluation Biological Evaluation PROTAC_Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis PROTAC_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Purification->Ternary_Complex_Assay Western_Blot Western Blot (DC50 & Dmax) Cell_Culture->Western_Blot Permeability_Assay Cell Permeability Assay Cell_Culture->Permeability_Assay

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTACs.

Western Blot for Protein Degradation Analysis

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[2]

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate proteins via electrophoresis and transfer them to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometry to quantify band intensities.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[5]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[1]

1. Materials and Reagents:

  • Purified recombinant target protein (POI) and E3 ligase complex (e.g., CRBN-DDB1).

  • PROTAC compound.

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents and running buffer (e.g., HBS-EP+).

2. Ligand Immobilization:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface according to the manufacturer's protocol (e.g., amine coupling).

3. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

  • Separately, inject a series of concentrations of the POI over the immobilized E3 ligase to assess any direct interaction.

4. Ternary Complex Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

  • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

  • An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.[1]

5. Data Analysis:

  • Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary complex formation.

  • Calculate the cooperativity factor (alpha) to understand the influence of the binary interactions on the stability of the ternary complex.

Conclusion

The choice between a C5 alkyl amine linker and a "this compound" linker represents a key decision in PROTAC design, balancing synthetic strategy with desired physicochemical and pharmacological properties. The C5 linker offers simplicity and flexibility, which can be advantageous in initial screening efforts. In contrast, the "this compound" linker provides a more direct route to a final PROTAC with potentially improved solubility and permeability due to its ether component. Ultimately, the optimal linker choice is target-dependent and requires empirical validation through the systematic synthesis and evaluation of a focused library of PROTACs. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.

References

Confirming the Handshake: A Guide to Biophysical Assays for Thalidomide-Based PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the formation of a stable ternary complex—the crucial "handshake" between a target protein, a PROTAC®, and an E3 ligase—is a cornerstone of successful targeted protein degradation. This guide provides a comparative overview of key biophysical assays used to confirm and quantify this interaction, with a focus on PROTACs employing "Thalidomide-O-C7-acid" and similar moieties to recruit the E3 ligase Cereblon (CRBN).

Proteolysis-targeting chimeras (PROTACs) that utilize a thalidomide-based ligand, such as one derived from "this compound," function by inducing proximity between a protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The formation and stability of this transient ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[][2][3] Therefore, robust biophysical characterization is indispensable in the development of these novel therapeutics.

This guide details several powerful biophysical techniques, presenting their principles, comparative quantitative data from studies on relevant thalidomide-based PROTACs, and detailed experimental protocols.

Comparative Analysis of Key Biophysical Assays

A variety of biophysical methods can be employed to study the formation of the POI-PROTAC-E3 ligase ternary complex. The choice of assay often depends on factors such as throughput requirements, the need for kinetic versus endpoint data, and whether the assay is performed in a purified system or a more physiologically relevant cellular environment.[] Below is a summary of commonly used techniques with representative data from studies on CRBN-recruiting PROTACs targeting bromodomain-containing proteins (e.g., BRD4), which serve as excellent models for thalidomide-based degraders.

AssayPrincipleTypical Quantitative ReadoutAdvantagesDisadvantagesRepresentative PROTAC Example
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface, allowing for real-time kinetic analysis.KD (Equilibrium Dissociation Constant), kon (Association Rate), koff (Dissociation Rate), Cooperativity (α)Label-free, provides kinetic and affinity data, allows for cooperativity assessment.[2][4][5][6]Can be low-throughput, requires specialized equipment, protein immobilization can affect activity.[4]MZ1 (VHL-based, but demonstrates the principle)[7][8]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event to determine thermodynamic parameters.KD, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)Label-free, provides a complete thermodynamic profile of the interaction.[][9]Low-throughput, requires large amounts of pure protein.[][4]BRD-5110 (CRBN-based)[7][8]
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures energy transfer between a NanoLuc® luciferase donor fused to the POI and a fluorescently labeled HaloTag® acceptor fused to the E3 ligase in live cells.BRET RatioLive-cell assay, providing physiologically relevant data; can be used for kinetic or endpoint analysis.[10][11][12][13]Requires genetic modification of cells.dBET1, dBET6 (CRBN-based)[10][12]
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay where ternary complex formation brings donor and acceptor beads into proximity, generating a chemiluminescent signal.Signal Intensity (Counts)High-throughput, sensitive, no-wash format.[][14][15]Prone to interference from sample components, does not provide kinetic data.dBET6 (CRBN-based)[14][15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a lanthanide donor and a fluorescent acceptor on the interacting proteins.TR-FRET RatioHomogeneous, high-throughput format, sensitive.[16][17][18]Requires labeled proteins, potential for compound interference.dBET1 (CRBN-based)[16][17][18]

Visualizing the Process: Diagrams and Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC Signaling Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex PROTAC Thalidomide-based PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow SPR Experimental Workflow cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Analysis Immobilize_CRBN Immobilize CRBN on Sensor Chip Inject_PROTAC Inject PROTAC at varying concentrations Immobilize_CRBN->Inject_PROTAC Measure_Binary_Binding Measure PROTAC-CRBN Binding (KD) Inject_PROTAC->Measure_Binary_Binding Measure_Ternary_Binding Measure Ternary Complex Formation (Kinetics, Affinity) Immobilize_CRBN2 Immobilize CRBN on Sensor Chip Inject_Mix Inject pre-incubated POI + PROTAC mix Immobilize_CRBN2->Inject_Mix Inject_Mix->Measure_Ternary_Binding

Caption: General workflow for SPR-based ternary complex analysis.

Logical_Relationship Logical Relationship for Ternary Complex Formation PROTAC_Binds_POI PROTAC binds to POI Ternary_Complex_Forms Ternary Complex Forms PROTAC_Binds_POI->Ternary_Complex_Forms PROTAC_Binds_CRBN PROTAC binds to CRBN PROTAC_Binds_CRBN->Ternary_Complex_Forms Ubiquitination_Occurs Ubiquitination of POI Ternary_Complex_Forms->Ubiquitination_Occurs Degradation POI Degradation Ubiquitination_Occurs->Degradation

Caption: Logical flow from binary binding to protein degradation.

Detailed Experimental Protocols

Below are generalized protocols for some of the key biophysical assays discussed. These should be optimized for the specific POI and PROTAC being investigated.

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the CRBN E3 ligase complex onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the thalidomide-based PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).[19]

    • In a separate experiment, if possible, immobilize the POI and flow the PROTAC over to determine the other binary KD.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized CRBN.[19]

    • The increase in response units (RU) compared to the injection of the POI alone indicates the formation of the ternary complex.[19]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.[19] Calculate the cooperativity factor (α) by comparing the affinity of the POI to the PROTAC-CRBN complex versus the PROTAC alone.

NanoBRET™ Ternary Complex Assay in Live Cells
  • Cell Line Preparation: Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the POI fused to NanoLuc® luciferase and another expressing CRBN fused to HaloTag®.[10]

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cell culture medium and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.

  • PROTAC Treatment: Add the thalidomide-based PROTAC at various concentrations to the cells and incubate.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and measure both the donor (luciferase) and acceptor (fluorescent ligand) emissions.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.

AlphaLISA® Assay
  • Reagent Preparation: Prepare solutions of the tagged POI (e.g., GST-tagged), tagged CRBN (e.g., His-tagged), the thalidomide-based PROTAC, anti-tag AlphaLISA® acceptor beads (e.g., anti-GST), and streptavidin-coated donor beads (if using a biotinylated anti-tag antibody).

  • Assay Reaction: In a microplate, mix the POI, CRBN, and a dilution series of the PROTAC. Incubate to allow for complex formation.

  • Bead Addition: Add the acceptor and donor beads and incubate in the dark.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, with the "hook effect" observed at high concentrations where binary complexes dominate.[14]

Conclusion

The biophysical assays outlined in this guide are essential tools for the characterization and optimization of thalidomide-based PROTACs. By providing quantitative data on the formation, stability, and kinetics of the ternary complex, these techniques enable a deeper understanding of the structure-activity relationship and facilitate the rational design of more potent and selective protein degraders. A multi-assay approach, combining both in vitro and cellular methods, is highly recommended for a comprehensive evaluation of PROTAC performance.

References

Mass Spectrometry Analysis of PROTAC Degradation: A Comparative Guide for Thalidomide-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry-based techniques for characterizing the degradation products of PROTACs, with a focus on molecules incorporating a "Thalidomide-O-C7-acid" moiety for recruitment of the Cereblon (CRBN) E3 ligase.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These bifunctional molecules induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[2] A typical PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1]

Thalidomide (B1683933) and its analogs are commonly used as E3 ligase ligands that bind to Cereblon (CRBN).[4] While effective, these molecules can also induce the degradation of other proteins, known as neosubstrates, which can lead to off-target effects.[5][6] Therefore, a thorough understanding of a PROTAC's degradation profile, including its on-target and off-target effects, as well as the stability and degradation of the PROTAC molecule itself, is critical for its development as a therapeutic agent.

Mass spectrometry (MS) has emerged as a powerful tool for in-depth analysis of PROTAC-mediated degradation.[7] This guide will compare different MS-based approaches and other common analytical techniques for characterizing the degradation products associated with thalidomide-based PROTACs.

Comparison of Analytical Methods for PROTAC Degradation Analysis

A multi-faceted approach is recommended to fully validate the efficacy and specificity of a PROTAC.[1] While mass spectrometry offers unparalleled depth for identifying and quantifying protein degradation, other techniques provide complementary information.

Method Principle Throughput Primary Application Advantages Limitations
Global Proteomics (LC-MS/MS) Unbiased identification and quantification of thousands of proteins in a cell lysate.Low to MediumOn-target and off-target protein degradation profiling.Comprehensive and unbiased view of proteome-wide changes.Technically demanding, expensive, and may lack sensitivity for low-abundance proteins.[6]
Targeted Proteomics (e.g., SRM/MRM) Highly sensitive and specific quantification of a predefined list of proteins or peptides.Medium to HighValidation of on-target and key off-target degradation.High sensitivity, accuracy, and reproducibility.[5]Hypothesis-driven; only pre-selected proteins are monitored.
Western Blotting Antibody-based detection of specific proteins separated by size.Low to MediumQuantification of target protein degradation (DC50/Dmax).Widely accessible, relatively inexpensive, and provides visual confirmation of protein levels.[8]Low throughput, semi-quantitative, and dependent on antibody quality.
NanoBRET/HiBiT Assays Measures bioluminescence resonance energy transfer or uses a luminescent tag to assess protein proximity or levels.HighTernary complex formation and real-time degradation kinetics.Live-cell analysis, high sensitivity, and suitable for high-throughput screening.[1]Requires genetic modification of cells.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.MediumTarget engagement confirmation.Confirms direct binding of the PROTAC to the target protein in a cellular context.[1]Indirect measure of degradation and can be technically challenging.

Experimental Protocols

Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells

This protocol outlines a typical workflow for identifying on-target and off-target degradation events using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the "this compound" PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion:

    • Wash cells with ice-cold PBS and lyse with a urea-based lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides overnight using trypsin.

  • Peptide Cleanup and Labeling (Optional but Recommended):

    • Desalt the peptide mixture using a solid-phase extraction (SPE) method.

    • For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

    • Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.[9]

  • Data Analysis:

    • Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.

Protocol 2: Mass Spectrometry Analysis of PROTAC Stability and Degradation Products

This protocol focuses on identifying the degradation products of the PROTAC molecule itself.

  • In Vitro Stability Assay (Microsomes or Plasma):

    • Incubate the "this compound" PROTAC with liver microsomes or plasma at 37°C.

    • Collect samples at various time points.

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Cell-Based Stability Assay:

    • Treat cells with the PROTAC.

    • At various time points, harvest the cells and the culture medium separately.

    • Lyse the cells and extract the PROTAC and its metabolites from the lysate and the medium using a suitable organic solvent.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer.

    • Use a full scan mode to detect the parent PROTAC molecule and its potential degradation products.

    • Perform fragmentation (MS/MS) on the detected ions to elucidate their structures.

  • Data Analysis:

    • Identify potential metabolic transformations such as hydrolysis of the linker, oxidation, or cleavage of the thalidomide or target-binding moieties.

    • Determine the rate of degradation of the parent PROTAC molecule.

Visualizing Pathways and Workflows

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a thalidomide-based PROTAC.

MS_Workflow Global Proteomics Workflow for PROTAC Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Treatment Cell Treatment with PROTAC and Vehicle Control Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Raw Data Processing LC_MS->Data_Processing Protein_ID Protein Identification & Quantification Data_Processing->Protein_ID Stat_Analysis Statistical Analysis Protein_ID->Stat_Analysis Identification of Degraded Proteins Identification of Degraded Proteins Stat_Analysis->Identification of Degraded Proteins

Caption: Experimental workflow for mass spectrometry-based proteomics.

Degradation_Pathways Potential Degradation Pathways of a Thalidomide-Based PROTAC cluster_products Potential Degradation Products PROTAC This compound PROTAC Hydrolysis Amide/Ester Hydrolysis PROTAC->Hydrolysis Oxidation Oxidative Metabolism PROTAC->Oxidation Cleavage Linker Cleavage PROTAC->Cleavage Thalidomide_Metabolite Thalidomide Moiety + Linker Fragment Hydrolysis->Thalidomide_Metabolite POI_Ligand_Metabolite POI Ligand + Linker Fragment Hydrolysis->POI_Ligand_Metabolite Oxidized_PROTAC Oxidized PROTAC Oxidation->Oxidized_PROTAC Free_Thalidomide Free Thalidomide-linker Cleavage->Free_Thalidomide Free_POI_Ligand Free POI Ligand Cleavage->Free_POI_Ligand

Caption: Potential metabolic pathways for a thalidomide-based PROTAC.

References

Assessing PROTAC Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA) for Thalidomide-O-C7-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, accurately determining the engagement of a Proteolysis Targeting Chimera (PROTAC) with its intended target protein and E3 ligase is paramount. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to confirm intracellular target binding. This guide provides a comprehensive comparison of CETSA for assessing the target engagement of PROTACs synthesized with "Thalidomide-O-C7-acid," a common linker-E3 ligase ligand conjugate that recruits the Cereblon (CRBN) E3 ligase. We present a detailed experimental protocol, comparative data with alternative technologies, and visualizations to aid in the design and interpretation of target engagement studies.

The Central Role of Target Engagement in PROTAC Efficacy

A PROTAC's mechanism of action hinges on its ability to form a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Therefore, direct evidence of target engagement within the complex cellular environment is a critical step in the validation of any new PROTAC molecule. Insufficient target engagement can lead to a lack of degradation and misleading structure-activity relationships.

Cellular Thermal Shift Assay (CETSA): A Gold Standard for Intracellular Target Engagement

CETSA is based on the principle that the binding of a ligand, such as a PROTAC, can stabilize its target protein, resulting in an increased resistance to thermal denaturation. This thermal shift can be quantified to determine the extent of target engagement in a cellular context.[1]

Illustrative Signaling Pathway of a Thalidomide-Based PROTAC

PROTAC_Pathway PROTAC This compound PROTAC Target Target Protein PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex Target-PROTAC-CRBN Ternary Complex Target->Ternary_Complex CRBN->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Target Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action for a Thalidomide-based PROTAC.

Quantitative Comparison of Target Engagement Assays

While CETSA is a powerful tool, other methods are also available for assessing target engagement. The choice of assay depends on various factors, including the specific research question, available resources, and the characteristics of the target protein. Below is a summary of quantitative data for a representative Thalidomide-based PROTAC targeting BRD4, illustrating the types of results obtained from different assays.

Table 1: Comparison of a this compound BRD4 PROTAC with an Alternative Degrader

ParameterAssay TypeThis compound BRD4 PROTACAlternative BRD4 PROTAC (e.g., VHL-based)
Target Engagement (EC50) CETSA 50 nM 75 nM
Target Engagement (EC50)NanoBRET35 nM60 nM
Degradation (DC50) Western Blot25 nM 40 nM
Max Degradation (Dmax)Western Blot>90%>85%
CRBN Engagement (EC50) CETSA 150 nM N/A
CRBN Engagement (EC50)NanoBRET120 nMN/A

Note: The data presented in this table is illustrative for a typical Thalidomide-based PROTAC and should be considered as a representative example. Actual values will vary depending on the specific target, cell line, and experimental conditions.

Experimental Protocols

Detailed Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a PROTAC utilizing a this compound linker to assess engagement with both the target protein and CRBN.

1. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency in the appropriate medium.

  • Treat cells with a range of concentrations of the this compound PROTAC (e.g., 1 nM to 30 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and target binding.

2. Cell Harvesting and Preparation:

  • Harvest the cells by scraping or trypsinization.

  • Wash the cells with ice-cold PBS supplemented with protease inhibitors.

  • Resuspend the cell pellet in PBS with protease inhibitors to a desired cell density.

3. Thermal Challenge:

  • Aliquot the cell suspension for each treatment condition into PCR tubes.

  • Heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • Immediately cool the samples at 4°C for 3 minutes.

4. Cell Lysis:

  • Lyse the cells by three cycles of freeze-thaw (e.g., freezing in liquid nitrogen and thawing at room temperature).

5. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

6. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Analyze the levels of the soluble target protein and CRBN in each sample by Western Blot.

  • Use an appropriate loading control (e.g., GAPDH, β-actin) to normalize the data.

7. Data Analysis:

  • Quantify the band intensities from the Western Blots.

  • For each treatment condition, plot the percentage of soluble protein remaining relative to the non-heated control against the temperature to generate a melt curve. A rightward shift in the melt curve for the PROTAC-treated samples compared to the vehicle control indicates target stabilization and engagement.

  • To determine the EC50 for target engagement, perform an isothermal dose-response experiment. Treat cells with a range of PROTAC concentrations and heat all samples at a single, optimized temperature (a temperature at which there is a significant difference in protein solubility between the vehicle and a high concentration of the PROTAC). Plot the percentage of soluble protein against the PROTAC concentration and fit the data to a dose-response curve.

Experimental Workflow for CETSA

CETSA_Workflow A Cell Treatment with This compound PROTAC B Cell Harvesting and Preparation A->B C Thermal Challenge (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation to Separate Soluble and Aggregated Proteins D->E F Western Blot Analysis of Soluble Target Protein and CRBN E->F G Data Analysis: Melt Curve and EC50 Determination F->G

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Comparison with Alternative Target Engagement Technologies

While CETSA provides invaluable data on intracellular target engagement, other orthogonal methods can offer complementary information.

Table 2: Comparison of Key Target Engagement Technologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a tagged target protein and a fluorescent tracer.[2]Ligand-induced protection of the target protein from proteolysis.
Cellular Context Intact cells or cell lysates.Intact cells.Primarily cell lysates.
Labeling Requirement Label-free for both compound and protein.Requires genetic tagging of the target protein (e.g., NanoLuc®) and a fluorescently labeled tracer.[2]Label-free for both compound and protein.
Throughput Moderate to high (with automated platforms).High (plate-based format).Low to moderate.
Quantitative Nature Highly quantitative (EC50 determination).Highly quantitative (EC50 determination).Semi-quantitative.
Key Advantage Measures direct engagement in a native cellular environment without modifications.[1]Real-time measurement in live cells.[2]Does not rely on thermal stability changes.
Key Limitation Not all protein-ligand interactions result in a significant thermal shift.Requires genetic modification of the target protein, which may alter its function or localization.Limited by the efficiency of proteolysis and may not be suitable for all proteins.

Logical Comparison of Target Engagement Assays

Assay_Comparison cluster_CETSA CETSA cluster_NanoBRET NanoBRET cluster_DARTS DARTS CETSA_Adv Advantages: - Label-free - Intact cells - Direct measure of binding CETSA_Lim Limitations: - Relies on thermal shift - Lower throughput than BRET NanoBRET_Adv Advantages: - High throughput - Real-time in live cells - Highly quantitative NanoBRET_Lim Limitations: - Requires genetic tagging - Requires fluorescent tracer DARTS_Adv Advantages: - Label-free - Independent of thermal stability DARTS_Lim Limitations: - Primarily in lysates - Semi-quantitative - Dependent on protease efficiency

Caption: Advantages and limitations of CETSA, NanoBRET, and DARTS.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for the validation of PROTACs, providing direct and quantitative evidence of target engagement in a physiologically relevant setting. For PROTACs utilizing the "this compound" linker, CETSA can be effectively employed to confirm binding to both the intended target protein and the CRBN E3 ligase. While alternative methods such as NanoBRET and DARTS offer complementary approaches, CETSA's label-free nature and its applicability to intact cells make it a robust and versatile assay in the development pipeline of novel protein degraders. By carefully selecting and executing the appropriate target engagement assays, researchers can build a comprehensive understanding of their PROTAC's mechanism of action and accelerate the development of new therapeutics.

References

A Comparative Guide to the In Vivo Stability of Linker-Based PROTACs, with a Focus on Thalidomide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic potential, directly influencing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As heterobifunctional molecules, PROTACs tether a target protein to an E3 ubiquitin ligase, inducing the degradation of the target. The linker connecting these two binding moieties is not a passive spacer but a critical determinant of the molecule's overall performance, including its stability in a biological system.[1][2]

This guide provides a comparative analysis of PROTAC in vivo stability, focusing on different linker classes. While specific, direct comparative in vivo stability data for "Thalidomide-O-C7-acid" is not extensively available in public literature, we can infer its likely performance by examining its structural features—a medium-length alkyl chain—and comparing it to other widely used linker archetypes, such as polyethylene (B3416737) glycol (PEG) and rigid linkers. Thalidomide (B1683933) and its derivatives are frequently used as E3 ligase ligands for the Cereblon (CRBN) protein.[3][] However, these immunomodulatory drug (IMiD)-based structures can be susceptible to instability in vivo through hydrolytic or metabolic cleavage, making linker design paramount.[5][6]

The Decisive Role of the Linker in PROTAC Stability

The linker's composition, length, and flexibility are pivotal in shaping a PROTAC's therapeutic efficacy.[7][8] These characteristics influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, and metabolic stability.[2][9] For instance, flexible linkers like alkyl chains can accommodate various protein conformations, while rigid linkers may lock the molecule in an active conformation, potentially enhancing degradation activity and metabolic stability.[2][] PEG linkers are often incorporated to improve solubility and permeability, though they can be metabolically labile.[2][9]

Quantitative Comparison of PROTAC Linker Performance

The following table summarizes representative pharmacokinetic data for thalidomide-based PROTACs with different linker types, based on established trends in PROTAC development. This data illustrates how linker chemistry can significantly impact in vivo disposition.

PROTAC Linker Type Example Structure Class Half-Life (t½, hours) Clearance (CL, mL/min/kg) Volume of Distribution (Vd, L/kg) Oral Bioavailability (F%)
Alkyl Chain This compound1.5 - 4.025 - 503.0 - 6.0< 15%
PEG Chain Thalidomide-O-PEG5-Acid[11]2.0 - 6.015 - 352.5 - 5.0< 25%
Rigid/Cyclic Thalidomide-Piperazine-Linker4.0 - 10.05 - 151.0 - 3.0> 40%

Note: This table presents hypothetical data based on established trends. Actual values must be determined experimentally for each specific PROTAC molecule.

Key Insights:

  • Alkyl Linkers (e.g., C7-acid): Often exhibit moderate in vivo stability. While their flexibility can be beneficial for ternary complex formation, they can be susceptible to metabolic degradation, particularly oxidation along the chain.[1][]

  • PEG Linkers: Generally improve solubility and permeability.[9][11] However, they can be liabilities for oxidative metabolism, potentially leading to faster clearance compared to more robust linker types.[12][13]

  • Rigid Linkers (e.g., incorporating piperazine (B1678402) or triazole): These linkers restrict conformational flexibility, which can shield the molecule from metabolic enzymes and improve stability.[2][] This often results in a longer half-life and improved oral bioavailability.[]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear illustration of the key processes and relationships involved in PROTAC development and function.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary Target-PROTAC-E3 PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ub_Target Poly-ubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: The general mechanism of action for a PROTAC.

InVivo_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study Dosing Animal Dosing (IV & PO) Sampling Blood Sampling (Time Course) Dosing->Sampling Tissue Tissue Collection Dosing->Tissue LCMS LC-MS/MS Analysis Sampling->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc Deg_Quant Target Degradation Quantification PK_Calc->Deg_Quant Correlate Exposure and Efficacy Extraction Protein Extraction Tissue->Extraction WB Western Blot Extraction->WB WB->Deg_Quant

Caption: A typical workflow for in vivo stability and efficacy evaluation.

Linker_Logic cluster_linkers Linker Type cluster_properties Impact on In Vivo Properties Alkyl Alkyl Chain (e.g., C7-acid) Stability Metabolic Stability Alkyl->Stability Moderate Solubility Solubility Alkyl->Solubility Low PEG PEG Chain PEG->Stability Low to Moderate PEG->Solubility High Permeability Permeability PEG->Permeability Improved Rigid Rigid/Cyclic Rigid->Stability High Rigid->Solubility Variable

References

The C7 Linker: A Critical Determinant in PROTAC Selectivity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in selectively degrading target proteins. While the warhead and E3 ligase ligand determine the binding specificity, the linker connecting these two moieties plays a crucial role in the formation and stability of the ternary complex, ultimately dictating the potency and selectivity of the PROTAC. This guide provides a comparative analysis of the impact of the C7 linker attachment point on an estradiol-based PROTAC targeting the Estrogen Receptor alpha (ERα), with supporting experimental data highlighting its advantages over other linker positions.

Comparative Analysis of Linker Attachment Points on ERα-Targeting PROTACs

The following data is based on studies by Cyrus et al., which systematically evaluated the effect of linker attachment on estradiol (B170435) at the C7α, C16α, and O-17 positions for the degradation of ERα in MCF-7 breast cancer cells.

Quantitative Data Summary

Table 1: Comparison of ERα Degradation Efficiency

Linker Attachment PointPROTAC ConcentrationERα Degradation LevelReference
C7α 25 µMHigh [1]
C16α25 µMModerate[1]
O-1725 µMLow to Moderate[1]

Note: Degradation levels are inferred from Western blot analyses presented in the cited literature.

Table 2: Competitive Binding Affinity for ERα

PROTAC (Linker Position)IC50 (nM)Relative Binding Affinity (RBA, %)Reference
PROTAC with C7α Linker 15.6 115.4 [1]
PROTAC with C16α Linker45.739.4[1]
Tamoxifen (Control)27.066.7[2]
Estradiol (E2) (Control)18.0100[1]

Table 3: Cell Viability in MCF-7 Cells (MTS Assay)

CompoundIC50Reference
PROTAC with Optimal Linker ~27 µM [2]
Tamoxifen (Control)~27 µM[2]

The data clearly indicates that the C7α-linked PROTAC demonstrates superior performance in terms of both binding affinity and degradation efficiency for ERα. The higher relative binding affinity of the C7α-linked PROTAC suggests a more favorable interaction with the ERα binding pocket, which likely contributes to the formation of a more stable and productive ternary complex with the E3 ligase, leading to enhanced degradation.[1] The cell viability data further underscores the therapeutic potential of optimally designed PROTACs, showing efficacy comparable to the established drug, tamoxifen.[2]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Recycled Release POI Protein of Interest (POI) (e.g., ERα) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Comparison Design Design PROTACs with different linker attachment points (C7, C16, O-17) Synthesis Chemical Synthesis Design->Synthesis Binding Competitive Binding Assay (Determine IC50 and RBA) Synthesis->Binding Degradation Western Blot Analysis (Quantify POI Degradation) Synthesis->Degradation Viability Cell Viability Assay (MTS) (Determine IC50 for Cytotoxicity) Synthesis->Viability Localization Immunofluorescence (Visualize POI levels and localization) Synthesis->Localization Analysis Compare Degradation Efficiency, Binding Affinity, and Cytotoxicity Binding->Analysis Degradation->Analysis Viability->Analysis Localization->Analysis Conclusion Identify Optimal Linker Attachment Point Analysis->Conclusion

Experimental workflow for evaluating PROTACs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the levels of ERα protein in cells following treatment with different PROTACs.

  • Cell Culture and Treatment:

    • Plate MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the C7α, C16α, and O-17-linked PROTACs, alongside a vehicle control (e.g., DMSO), for a specified duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH) using densitometry software.

    • Normalize the ERα signal to the loading control to determine the relative protein levels.

Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of the PROTACs to ERα by measuring their ability to displace a radiolabeled estradiol ligand.

  • Preparation of Rat Uterine Cytosol:

    • Prepare cytosol containing ERα from the uteri of ovariectomized rats.

    • Homogenize the uterine tissue in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate to obtain the cytosolic fraction.

  • Competitive Binding Reaction:

    • In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled [³H]-estradiol, and increasing concentrations of the unlabeled competitor (C7α, C16α, O-17-linked PROTACs, or control compounds).

    • Incubate the mixture overnight at 4°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets to remove the unbound radioligand.

  • Quantification and Data Analysis:

    • Elute the bound radioligand from the HAP pellets and measure the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Immunofluorescence for ERα Visualization

This technique allows for the visualization of ERα protein levels and localization within cells after PROTAC treatment.

  • Cell Culture and Treatment:

    • Grow MCF-7 cells on glass coverslips in a multi-well plate.

    • Treat the cells with the different PROTACs as described for the Western blot analysis.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS to allow antibody access to intracellular proteins.

  • Immunostaining:

    • Block non-specific binding sites with a blocking solution (e.g., 10% goat serum in PBS).

    • Incubate the cells with a primary antibody against ERα.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cells using a fluorescence microscope, capturing images of the ERα signal (e.g., green fluorescence) and the nuclei (blue fluorescence).

MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 96-well plate at a suitable density.

    • After allowing the cells to adhere, treat them with a range of concentrations of the PROTACs and control compounds.

  • MTS Reagent Incubation:

    • After the desired treatment period (e.g., 48-72 hours), add the MTS reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Subtract the background absorbance from the readings.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The evidence strongly suggests that the linker is not a passive component in PROTAC design but an active contributor to the molecule's overall performance. The comparative data presented here for estradiol-based ERα PROTACs demonstrates that the C7α attachment point is superior to the C16α and O-17 positions, leading to enhanced binding affinity and more efficient protein degradation. This underscores the critical need for careful optimization of the linker attachment site in the development of potent and selective PROTACs for therapeutic applications. Researchers and drug developers should consider the systematic evaluation of linker exit vectors as a key step in the rational design of next-generation protein degraders.

References

A Comparative Guide to Isothermal Titration Calorimetry for Determining PROTAC Binding Affinity, Featuring Thalidomide-O-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to bring a target protein of interest into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] A critical parameter in the development of effective PROTACs is the precise characterization of their binding affinities to both the target protein and the E3 ligase. Isothermal Titration Calorimetry (ITC) has established itself as a gold-standard technique for these measurements, providing a complete thermodynamic profile of the binding event in a single experiment.[2]

This guide provides a comparative overview of the use of ITC for determining the binding affinity of PROTACs, with a conceptual focus on molecules synthesized using "Thalidomide-O-C7-acid." This compound is an E3 ligase ligand-linker conjugate that incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected to a C7 acid linker for conjugation to a target protein ligand.[3] We will delve into the experimental protocol for ITC, present representative data, and compare this methodology with other common techniques for measuring binding affinity.

The Central Role of Isothermal Titration Calorimetry in PROTAC Development

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a biomolecular binding event.[4] This allows for the determination of key thermodynamic parameters:

  • Binding Affinity (Kd): Indicates the strength of the interaction.

  • Stoichiometry (n): Reveals the ratio of the binding partners in the complex.

  • Enthalpy (ΔH): The heat change associated with binding.

  • Entropy (ΔS): The change in disorder of the system upon binding.[2]

For PROTACs, ITC is invaluable for characterizing both the binary binding events (PROTAC to target protein and PROTAC to E3 ligase) and the formation of the crucial ternary complex (target protein-PROTAC-E3 ligase).[2]

PROTAC Mechanism of Action with Thalidomide-based Ligands

Thalidomide (B1683933) and its analogs function as "molecular glues" that recruit proteins to the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] In a PROTAC context, the thalidomide moiety of a molecule derived from "this compound" binds to CRBN. This binding event facilitates the formation of a ternary complex with the target protein, which is bound by the other end of the PROTAC. This proximity enables the transfer of ubiquitin from the E3 ligase complex to the target protein, marking it for degradation by the proteasome.[1][7]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination E1, E2 Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Ub Ubiquitin Ub->Ubiquitination

Figure 1: Mechanism of action of a PROTAC utilizing a Thalidomide-based ligand.

Quantitative Data Presentation

While specific ITC data for a "this compound"-based PROTAC is not publicly available, the following tables summarize the type of quantitative data obtained from ITC experiments in the context of PROTACs, with representative values for thalidomide derivatives binding to CRBN.[2][8]

Table 1: Binary Binding Affinities of a Hypothetical "this compound" PROTAC

InteractionBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
PROTAC to Target Protein50 nM1.05-10.25.8
PROTAC to CRBN E3 Ligase~150-250 nM[8]0.98-8.53.2

Table 2: Ternary Complex Formation and Cooperativity

InteractionBinding Affinity (Kd)Cooperativity (α)Gibbs Free Energy (ΔG) (kcal/mol)
PROTAC-Target Protein to CRBN E3 Ligase25 nM> 1 (Positive)-10.5
PROTAC-CRBN E3 Ligase to Target Protein15 nM> 1 (Positive)-10.8

A cooperativity factor (α) greater than 1 indicates that the binding of the second protein to the PROTAC-protein complex is enhanced compared to its binding to the PROTAC alone, a desirable feature for potent degraders.[2]

Comparison of Binding Affinity Measurement Techniques

ITC is considered the gold standard for its direct and label-free measurement of binding thermodynamics. However, other techniques are also employed in PROTAC development, each with its own advantages and disadvantages.[9]

Table 3: Comparison of Biophysical Techniques for Binding Affinity Analysis

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[4]Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS); Label-free and in-solution.[2]Requires larger amounts of protein; Lower throughput.[4]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Real-time kinetic data (kon, koff); High sensitivity, requires less sample than ITC.[2]Requires immobilization of one binding partner, which may affect its activity; Non-specific binding can be an issue.[2]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Similar to SPR, provides real-time kinetic data; Higher throughput than SPR and ITC.[2]Also requires immobilization of a binding partner; Can be less sensitive than SPR for small molecule interactions.[2]
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding.Homogeneous assay, suitable for high-throughput screening.[4][10]Requires a fluorescently labeled probe; Indirect measurement of binding.[4]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[9]Confirms target engagement in a cellular context.[9]Indirect measurement of binding; Lower throughput.

Experimental Protocols

Detailed Protocol for ITC Measurement of PROTAC Binding Affinity

This protocol outlines the general steps for determining the binding affinity of a "this compound"-based PROTAC to the CRBN E3 ligase.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the PROTAC binding to CRBN.

Materials:

  • Purified recombinant CRBN protein

  • "this compound"-based PROTAC

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

  • DMSO (for PROTAC stock solution)

Methodology:

  • Sample Preparation:

    • Extensively dialyze the purified CRBN protein against the ITC buffer to ensure buffer matching.[5][11]

    • Accurately determine the concentration of the CRBN solution.

    • Prepare a stock solution of the PROTAC in 100% DMSO.

    • Dilute the PROTAC stock solution into the same dialysis buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and PROTAC solutions to minimize heat of dilution effects. A final DMSO concentration of up to 5-10% is generally acceptable.[2]

    • Degas both the protein and PROTAC solutions immediately before the experiment to prevent air bubbles.[2]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.[12]

  • Loading the Instrument:

    • Load the CRBN protein solution into the sample cell (typically 200-300 µL). A typical starting concentration is 10-20 µM.[2]

    • Load the PROTAC solution into the injection syringe (typically 40-50 µL). The PROTAC concentration should be 10-20 times that of the protein concentration.[2][12]

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the protein-containing sample cell.

    • Allow the system to equilibrate and the heat signal to return to baseline between injections.[2]

  • Control Experiment:

    • Perform a control titration by injecting the PROTAC solution into the buffer alone to determine the heat of dilution. This is crucial for accurate data analysis.[13]

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of PROTAC to CRBN.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate ΔG and ΔS from the determined values.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow Prep 1. Sample Preparation (Protein & PROTAC in matched buffer) Setup 2. Instrument Setup (Set temperature, clean cell/syringe) Prep->Setup Load 3. Load Samples (Protein in cell, PROTAC in syringe) Setup->Load Titrate 4. Titration (Inject PROTAC into protein solution) Load->Titrate Analyze 6. Data Analysis (Subtract dilution heat, fit data) Titrate->Analyze Raw Data Control 5. Control Experiment (Inject PROTAC into buffer) Control->Analyze Heat of Dilution

Figure 2: Generalized experimental workflow for an ITC experiment.

Conclusion

Isothermal Titration Calorimetry stands out as a powerful and informative technique for the characterization of PROTAC binding affinities. Its ability to provide a comprehensive thermodynamic profile of both binary and ternary complex formation without the need for labeling or immobilization makes it an indispensable tool for researchers in drug discovery and development.[2] While alternative methods such as SPR, BLI, and FP offer advantages in terms of throughput and sample consumption, ITC remains the gold standard for a detailed thermodynamic understanding of the molecular interactions that drive the efficacy of PROTACs, including those developed using "this compound".

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Thalidomide-O-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals.

This document provides crucial safety and logistical guidance for the proper disposal of Thalidomide-O-C7-acid, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1] Given the absence of a specific, validated disposal protocol for this compound, the following procedures are based on the established hazards of its parent compound, thalidomide (B1683933), and general best practices for managing highly potent and hazardous chemical waste.[2][3]

Thalidomide and its derivatives are known for their potential reproductive toxicity and teratogenic effects.[3][4] Therefore, it is imperative to handle this compound with extreme caution and to conduct all disposal procedures in strict accordance with institutional, local, state, and federal regulations.[3] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.[2][3]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₄ (Thalidomide)[5]
Known Hazards Known human teratogen, potential for reproductive harm, toxic if swallowed, suspected of damaging fertility or the unborn child.[4][6][7][4][6][7]
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile or neoprene).[3][7][3][7]
Work Environment Certified chemical fume hood.[3][3]
Storage Store locked up in a designated, secure, and well-ventilated area.[3][6][7][3][6][7]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste. This procedure should be adapted to meet the specific requirements of your institution's EHS office.

Objective: To safely collect, store, and dispose of this compound waste in full compliance with all applicable regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, double-layered chemical-resistant gloves.

  • Designated, sealable, and clearly labeled hazardous waste container. The label must include the chemical name ("this compound"), relevant hazard symbols (e.g., toxic, reproductive hazard), and the accumulation start date.[3]

  • Chemical spill kit with absorbent material.[2]

Procedure:

  • Personnel Training and Preparation:

    • Ensure all personnel handling the waste have received training on the hazards of thalidomide and its analogs.

    • Review the Safety Data Sheet (SDS) for thalidomide.[6][7][8]

    • Don all required PPE before handling the waste.[3]

  • Waste Segregation and Collection:

    • Solid Waste: Carefully place all solid waste, including contaminated personal protective equipment (gloves, disposable lab coats), and contaminated labware (e.g., pipette tips, vials) into the designated hazardous waste container. Avoid the generation of dust.[3]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your EHS department.[3]

    • Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[3]

    • Store the container in a designated and secure satellite accumulation area that is away from incompatible materials.[2][3]

    • The storage area must be clearly marked as a hazardous waste accumulation site.[3]

  • Decontamination:

    • Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. Consult your EHS department for a validated decontamination procedure.

    • In the event of a spill, contain the spill using an absorbent material, carefully collect the absorbed material into a sealed, labeled container for hazardous waste, and then decontaminate the spill area with an appropriate solvent.[2]

  • Documentation and Disposal:

    • Maintain a detailed log of the waste generated, including the quantity and date.[2][3]

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and final disposal by a licensed hazardous waste contractor.[2][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated PPE, Labware) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Is it liquid? containerize_solid Step 3: Place in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Step 3: Place in Labeled Hazardous Liquid Waste Container liquid_waste->containerize_liquid storage Step 4: Store Sealed Container in Designated Satellite Area containerize_solid->storage containerize_liquid->storage documentation Step 5: Document Waste (Quantity, Date) storage->documentation pickup Step 6: Arrange for EHS Pickup and Disposal documentation->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

Hypothetical Chemical Degradation Protocol (for specialized applications only)

Disclaimer: The following protocol is a hypothetical approach based on general principles of chemical degradation of organic molecules and should only be performed by highly trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office.[2]

Objective: To degrade the thalidomide analog into less hazardous components prior to final disposal.

Materials:

  • Waste containing this compound.

  • Strong oxidizing agent (e.g., potassium permanganate (B83412) in an acidic solution).

  • Appropriate reaction vessel within a chemical fume hood.

  • Neutralizing agent (e.g., sodium bisulfite).

  • pH meter and appropriate acids/bases for pH adjustment.

Procedure:

  • Preparation: In a suitable reaction vessel inside a certified chemical fume hood, dissolve the waste containing this compound in an appropriate solvent.

  • Oxidation: Slowly and carefully add the strong oxidizing agent to the solution while stirring continuously.

  • Monitoring: Monitor the reaction for completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure full degradation of the parent compound.

  • Neutralization: Once the reaction is complete, neutralize any excess oxidizing agent by slowly adding a neutralizing agent until the characteristic color of the oxidizer disappears.

  • pH Adjustment: Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal as determined by your institution (typically between 6.0 and 9.0).

  • Final Disposal: Dispose of the treated solution in accordance with your institution's guidelines for aqueous chemical waste.[2]

References

Personal protective equipment for handling Thalidomide-O-C7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Thalidomide-O-C7-acid. As a derivative of thalidomide (B1683933), this compound should be handled with extreme caution, assuming it carries similar teratogenic and other hazardous properties.[1][2][3] Adherence to the following procedures is mandatory to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound, particularly when handling the powdered form.[2] The required level of protection varies depending on the procedure being performed.

ProcedureRequired PPEKey Considerations
Weighing and Compounding (Dry Powder) • Double Nitrile Gloves• Disposable Gown• Safety Goggles with Side Shields• N95 or Higher Particulate Respirator• Hairnet/Bonnet• Shoe CoversAll operations involving the dry powder must be conducted within a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.[2]
Preparing Solutions • Double Nitrile Gloves• Disposable Gown• Safety Goggles with Side ShieldsAll solution preparations should be performed inside a chemical fume hood to minimize the risk of aerosol generation.[2]
In Vitro Assays (e.g., Cell Culture) • Single Pair of Nitrile Gloves• Lab Coat• Safety GlassesStandard sterile techniques should be followed within a biological safety cabinet.
Animal Dosing • Double Nitrile Gloves• Disposable Gown• Safety Goggles with Side Shields• Face Shield (if splash risk exists)Handle animals with care to prevent bites or scratches that could lead to exposure.[2]
Waste Disposal • Double Nitrile Gloves• Disposable Gown• Safety Goggles with Side ShieldsFollow the specific disposal plan outlined below.

Experimental Protocols: Handling and Disposal

Pre-Handling Checklist:

  • Obtain and review the Safety Data Sheet (SDS) for thalidomide as a proxy.[1]

  • Ensure all personnel are trained on the specific hazards and handling procedures for potent teratogenic compounds.[4]

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the work area, particularly the chemical fume hood or glove box, is certified and functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower.[5]

Step-by-Step Handling Procedure:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount of this compound within a chemical fume hood or glove box. Use anti-static weighing paper and tools.

  • Solubilization: If preparing a solution, add the solvent to the solid compound slowly and carefully to avoid splashing. Perform this step within a fume hood.[2]

  • Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[3][6]

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous waste.[2]

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Containment: Collect all solid and liquid waste, including contaminated PPE and consumables, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][5] The label should include "Hazardous Waste" and the chemical name.[1]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]

  • Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[1] Maintain a detailed log of all waste generated, including quantities and dates.[1]

Workflow for Safe Handling and Disposal

start Start: Prepare for Handling pre_handling Pre-Handling Checklist: - Review SDS (Thalidomide proxy) - Personnel Training - Verify PPE & Equipment start->pre_handling don_ppe Don Appropriate PPE (See Table) pre_handling->don_ppe handling_ops Handling Operations (in Fume Hood/Glove Box) - Weighing - Solubilization don_ppe->handling_ops post_handling Post-Handling: - Decontaminate Work Area handling_ops->post_handling waste_collection Collect All Contaminated Materials as Hazardous Waste handling_ops->waste_collection During Operations doff_ppe Doff PPE in Designated Area post_handling->doff_ppe hygiene Thoroughly Wash Hands and Forearms doff_ppe->hygiene doff_ppe->waste_collection Dispose of PPE end End of Process hygiene->end waste_storage Store in Labeled, Sealed Container in Designated Area waste_collection->waste_storage waste_disposal Arrange for EHS Pickup and Disposal waste_storage->waste_disposal waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.